molecular formula C12H16O2 B2768298 3,5-Dimethyl-4-propoxybenzaldehyde CAS No. 210057-00-4

3,5-Dimethyl-4-propoxybenzaldehyde

Cat. No.: B2768298
CAS No.: 210057-00-4
M. Wt: 192.258
InChI Key: TUHCHBABZCTPQT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-propoxybenzaldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.258. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethyl-4-propoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-4-propoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-4-propoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-5-14-12-9(2)6-11(8-13)7-10(12)3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHCHBABZCTPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-4-propoxybenzaldehyde: Synthesis, Structure, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-propoxybenzaldehyde, a substituted aromatic aldehyde. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document focuses on its chemical identity, a robust and well-established synthetic route, and its predicted physicochemical properties. The information herein is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical Structure and Molecular Weight

3,5-Dimethyl-4-propoxybenzaldehyde is characterized by a benzaldehyde core with two methyl groups at the 3 and 5 positions and a propoxy group at the 4 position of the benzene ring.

The molecular formula is C₁₂H₁₆O₂. The molecular weight can be calculated as follows:

  • Carbon: 12 atoms * 12.011 g/mol = 144.132 g/mol

  • Hydrogen: 16 atoms * 1.008 g/mol = 16.128 g/mol

  • Oxygen: 2 atoms * 15.999 g/mol = 31.998 g/mol

Total Molecular Weight: 192.258 g/mol

Caption: Chemical structure of 3,5-Dimethyl-4-propoxybenzaldehyde.

Synthesis Pathway

The most logical and established method for the synthesis of 3,5-Dimethyl-4-propoxybenzaldehyde is a two-step process. This involves the initial synthesis of the precursor, 3,5-Dimethyl-4-hydroxybenzaldehyde, followed by a Williamson ether synthesis to introduce the propoxy group.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Williamson Ether Synthesis 2_4_6_Trimethylphenol 2_4_6_Trimethylphenol Oxidation Oxidation 2_4_6_Trimethylphenol->Oxidation O₂, Co(OAc)₂·4H₂O, NaOH EG/H₂O, 50°C 3_5_Dimethyl_4_hydroxybenzaldehyde 3_5_Dimethyl_4_hydroxybenzaldehyde Oxidation->3_5_Dimethyl_4_hydroxybenzaldehyde Work-up & Purification 3_5_Dimethyl_4_hydroxybenzaldehyde_2 3,5-Dimethyl-4-hydroxybenzaldehyde 3_5_Dimethyl_4_hydroxybenzaldehyde->3_5_Dimethyl_4_hydroxybenzaldehyde_2 Precursor for Step 2 Alkoxide_Formation Alkoxide_Formation 3_5_Dimethyl_4_hydroxybenzaldehyde_2->Alkoxide_Formation Base (e.g., K₂CO₃, NaH) SN2_Reaction SN2_Reaction Alkoxide_Formation->SN2_Reaction Propyl halide (e.g., 1-bromopropane) 3_5_Dimethyl_4_propoxybenzaldehyde 3_5_Dimethyl_4_propoxybenzaldehyde SN2_Reaction->3_5_Dimethyl_4_propoxybenzaldehyde Work-up & Purification

Caption: Proposed two-step synthesis workflow for 3,5-Dimethyl-4-propoxybenzaldehyde.

The precursor, 3,5-Dimethyl-4-hydroxybenzaldehyde, can be synthesized from 2,4,6-trimethylphenol. A notable method involves the cobalt-catalyzed aerobic oxidation of 2,4,6-trimethylphenol.[1]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 2,4,6-trimethylphenol (1 equivalent), cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, e.g., 0.01 equivalents), and sodium hydroxide (NaOH, 1 equivalent) in a solvent system of ethylene glycol and water.

  • Reaction Conditions: Stir the mixture at 50°C while bubbling oxygen (O₂) through the solution for approximately 12 hours.

  • Work-up:

    • After the reaction is complete, add dilute hydrochloric acid (e.g., 2% HCl) to neutralize the mixture.

    • Extract the product into an organic solvent such as chloroform.

    • Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Williamson ether synthesis is a classic and highly effective method for forming ethers.[2][3] It involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of 3,5-Dimethyl-4-hydroxybenzaldehyde is reacted with a propyl halide.

Experimental Protocol:

  • Alkoxide Formation:

    • Dissolve 3,5-Dimethyl-4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a base (e.g., potassium carbonate (K₂CO₃), 1.5 equivalents) to the solution to deprotonate the hydroxyl group and form the phenoxide in situ.

  • SN2 Reaction:

    • To the stirred suspension, add a propyl halide such as 1-bromopropane or 1-iodopropane (1.1 equivalents) dropwise.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine to remove any remaining inorganic salts and DMF.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 3,5-Dimethyl-4-propoxybenzaldehyde.

Physicochemical Properties

Due to the absence of experimental data, the following properties are predicted based on the chemical structure and comparison with similar compounds.

PropertyPredicted Value
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Expected to be higher than 4-propoxybenzaldehyde (boiling point ~255°C) due to increased molecular weight.
Solubility Likely soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) and insoluble in water.
Spectroscopic Data
¹H NMRExpected signals for the aldehyde proton (~9.8-10.0 ppm), aromatic protons, propoxy group protons, and methyl group protons.
¹³C NMRExpected signals for the carbonyl carbon (~190 ppm), aromatic carbons, and aliphatic carbons of the propoxy and methyl groups.
IR SpectroscopyCharacteristic C=O stretch for the aldehyde (~1700 cm⁻¹), C-O-C stretch for the ether, and C-H stretches for aromatic and aliphatic groups.
Potential Applications

While specific applications for 3,5-Dimethyl-4-propoxybenzaldehyde are not documented, its structural features suggest several potential uses in research and development:

  • Intermediate in Organic Synthesis: As a functionalized benzaldehyde, it can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[4][5]

  • Fragrance and Flavor Industry: Substituted benzaldehydes are often used in the formulation of fragrances and as flavoring agents.[6] The specific aroma profile of this compound would need to be determined experimentally.

  • Materials Science: It could be explored as a monomer or precursor for the synthesis of novel polymers and resins with specific thermal or optical properties.

Safety and Handling

No specific safety data for 3,5-Dimethyl-4-propoxybenzaldehyde is available. However, based on the analogous compound 3,5-dimethoxy-4-propoxybenzaldehyde, it may cause an allergic skin reaction.[7] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

  • PubChem. (n.d.). 3,5-Dimethoxy-4-propoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2026, January 15). Syringa aldehyde, 4-propoxy-3,5-dimethoxy-benzaldehyde preparation. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • TUODA INDUSTRY LIMITED. (2026, January 6). 3,5-Dimethylpiperidine. Retrieved from [Link]

Sources

Navigating the Safety Profile of 3,5-Dimethyl-4-propoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Overview

3,5-Dimethyl-4-propoxybenzaldehyde is an aromatic aldehyde. Its structure, featuring a benzene ring with two methyl groups, a propoxy group, and a formyl group, suggests its potential utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. The interplay of these functional groups dictates its chemical reactivity, physical properties, and, consequently, its safety profile.

To construct a reliable safety and handling protocol, this guide draws upon data from two closely related analogs: 3,5-Dimethoxy-4-propoxybenzaldehyde and 3,5-Dimethyl-4-hydroxybenzaldehyde . The former provides critical insights into the influence of the propoxy group on a substituted benzaldehyde, while the latter informs on the hazards associated with the 3,5-dimethylphenyl moiety.

Molecular Structure of 3,5-Dimethyl-4-propoxybenzaldehyde

3_5_Dimethyl_4_propoxybenzaldehyde C1 C C2 C C1->C2 C_aldehyde C C1->C_aldehyde C3 C C2->C3 C4 C C3->C4 C_Me1 CH3 C3->C_Me1 C5 C C4->C5 O_propoxy O C4->O_propoxy C6 C C5->C6 C_Me2 CH3 C5->C_Me2 C6->C1 C_propoxy1 CH2 O_propoxy->C_propoxy1 C_propoxy2 CH2 C_propoxy1->C_propoxy2 C_propoxy3 CH3 C_propoxy2->C_propoxy3 H_aldehyde H C_aldehyde->H_aldehyde O_aldehyde O C_aldehyde->O_aldehyde

Caption: Chemical structure of 3,5-Dimethyl-4-propoxybenzaldehyde.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of its analogs, 3,5-Dimethyl-4-propoxybenzaldehyde is anticipated to present the following hazards.

Predicted GHS Hazard Classification:
Hazard ClassHazard CategorySignal WordHazard StatementBasis for Classification
Skin IrritationCategory 2WarningH315: Causes skin irritationBased on data for 3,5-Dimethyl-4-hydroxybenzaldehyde.[1][2]
Serious Eye IrritationCategory 2WarningH319: Causes serious eye irritationBased on data for 3,5-Dimethyl-4-hydroxybenzaldehyde.[1][2]
Skin SensitizationSub-category 1BDangerH317: May cause an allergic skin reactionBased on data for 3,5-dimethoxy-4-propoxybenzaldehyde.[3][4]
Reproductive ToxicityCategory 1BDangerH360: May damage fertility or the unborn childBased on data for 3,5-dimethoxy-4-propoxybenzaldehyde.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritationBased on data for 3,5-Dimethyl-4-hydroxybenzaldehyde.[2]
GHS Pictograms:

Health Hazard, Exclamation Mark

Precautionary Statements (Anticipated):
  • Prevention: P261, P264, P271, P272, P280, P203[2][3]

  • Response: P302+P352, P304+P340, P305+P351+P338, P318, P332+P317, P333+P317, P362+P364[2][3]

  • Storage: P403+P233, P405[2][3]

  • Disposal: P501[2][3]

Physical and Chemical Properties

Precise experimental data for 3,5-Dimethyl-4-propoxybenzaldehyde is not available. The following table provides predicted properties based on its chemical structure and data from its analogs.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C12H16O2-
Molecular Weight 192.25 g/mol -
Appearance Likely a solid or liquid at room temperatureGeneral property of similar benzaldehydes
Solubility Expected to be soluble in organic solvents.General property of similar benzaldehydes

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the predicted hazards.

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if breathing is difficult, seek medical attention.[1][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical advice.[1][3][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards Arising from the Chemical: Combustion may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure adequate ventilation. Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, dike the area and collect the material for disposal.

Handling and Storage

Safe Handling Protocol:
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace.[3]

Storage Conditions:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Store locked up.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

As no occupational exposure limits have been established for this specific compound, it is imperative to minimize exposure through a combination of engineering controls and personal protective equipment.

Engineering Controls:
  • Primary: A certified chemical fume hood is the preferred engineering control.

  • Secondary: Ensure general laboratory ventilation is adequate. Eyewash stations and safety showers should be readily accessible.

Personal Protective Equipment (PPE) Workflow:

PPE_Workflow cluster_pre_handling Pre-Handling Risk Assessment cluster_handling Handling Procedure cluster_post_handling Post-Handling Assess_Task Assess Task and Potential for Exposure Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff and Dispose of PPE Correctly Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Recommended Personal Protective Equipment workflow.

Stability and Reactivity

  • Reactivity: Not expected to be dangerously reactive under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Incompatible materials, heat, and sources of ignition.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.

Toxicological Information

No specific toxicological data is available for 3,5-Dimethyl-4-propoxybenzaldehyde. The information below is inferred from its analogs.

  • Acute Toxicity: No data available.

  • Skin Corrosion/Irritation: Predicted to cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Predicted to cause serious eye irritation.[1][2]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[3][4]

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: May damage fertility or the unborn child.[3]

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Ecological Information

No specific ecotoxicological data is available. It is recommended to prevent this compound from entering the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Consult with a licensed professional waste disposal service.

Transport Information

This compound is not expected to be regulated for transport. However, consult the latest regulations before shipping.

Regulatory Information

It is the responsibility of the user to ensure compliance with all applicable regulations.

References

  • PubChem. (n.d.). 3,5-Dimethoxy-4-propoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-4-propoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-propoxybenzaldehyde is an aromatic aldehyde with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. This guide provides a comprehensive overview of the predicted solubility of 3,5-Dimethyl-4-propoxybenzaldehyde based on its physicochemical characteristics and the principles of solvent-solute interactions. Furthermore, it offers a detailed experimental protocol for the empirical determination of its solubility.

Core Compound Characteristics

Molecular Structure:

The molecule consists of a benzene ring substituted with an aldehyde group, two methyl groups, and a propoxy group. The aldehyde group (-CHO) is polar and can act as a hydrogen bond acceptor. The propoxy group (-OCH2CH2CH3) and the two methyl groups (-CH3) are nonpolar. The ether linkage in the propoxy group can also act as a hydrogen bond acceptor.

Predicted Physicochemical Properties:

While specific experimental data for 3,5-Dimethyl-4-propoxybenzaldehyde is scarce, we can estimate its properties based on its structure and data from similar compounds like 3,5-Dimethoxy-4-propoxybenzaldehyde[1] and 3,5-Dimethyl-4-hydroxybenzaldehyde[2].

PropertyPredicted Value/Characteristic for 3,5-Dimethyl-4-propoxybenzaldehydeRationale
Molecular Weight ~192.25 g/mol Calculated from the molecular formula C12H16O2.
Polarity Moderately polarThe presence of the polar aldehyde and ether groups is offset by the nonpolar benzene ring and alkyl substituents.
Hydrogen Bonding Hydrogen bond acceptorThe oxygen atoms of the aldehyde and ether groups can accept hydrogen bonds from protic solvents. It does not have hydrogen bond donor capabilities.
XLogP3 ~2.5-3.5Estimated based on the values for similar structures, suggesting a degree of lipophilicity.

Theoretical Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Based on its moderately polar nature, 3,5-Dimethyl-4-propoxybenzaldehyde is expected to exhibit good solubility in a range of common organic solvents. The presence of both polar (aldehyde, ether) and nonpolar (aromatic ring, alkyl groups) functionalities suggests a versatile solubility profile.

Predicted Solubility in Common Organic Solvents:

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticSolubleThe polar hydroxyl group of methanol can interact with the polar aldehyde and ether groups of the solute. A forum post on a similar compound suggests solubility in methanol/water mixtures[3].
Ethanol Polar ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution.
Acetone Polar AproticSolubleAcetone is a good solvent for moderately polar compounds due to its significant dipole moment.
Ethyl Acetate Polar AproticSolubleAs a moderately polar solvent, ethyl acetate should effectively solvate 3,5-Dimethyl-4-propoxybenzaldehyde. Extraction with ethyl acetate has been noted for a similar compound[3].
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds[4].
Dichloromethane Polar AproticSolubleIts ability to dissolve moderately polar organic compounds makes it a likely good solvent.
Toluene NonpolarSparingly Soluble to SolubleThe aromatic nature of toluene will have an affinity for the benzene ring of the solute, though the polar groups may limit high solubility.
Hexane NonpolarSparingly Soluble to InsolubleThe significant difference in polarity between the highly nonpolar hexane and the moderately polar solute suggests limited solubility.

Causality of Predicted Solubility

The following diagram illustrates the relationship between the molecular features of 3,5-Dimethyl-4-propoxybenzaldehyde and its predicted solubility in different classes of organic solvents.

G Solute_Polarity Moderately Polar Nature High_Solubility High Solubility Solute_Polarity->High_Solubility H_Bond_Acceptor Hydrogen Bond Acceptor (Aldehyde & Ether) H_Bond_Acceptor->High_Solubility Nonpolar_Groups Nonpolar Groups (Aromatic Ring, Alkyls) Moderate_Solubility Moderate Solubility Nonpolar_Groups->Moderate_Solubility Polar_Protic Polar Protic (e.g., Methanol, Ethanol) Polar_Protic->High_Solubility H-bonding Polar_Aprotic Polar Aprotic (e.g., Acetone, DMSO) Polar_Aprotic->High_Solubility Dipole-dipole interactions Nonpolar Nonpolar (e.g., Hexane, Toluene) Low_Solubility Low Solubility Nonpolar->Low_Solubility Weak van der Waals forces High_Solubility->Polar_Protic High_Solubility->Polar_Aprotic Moderate_Solubility->Nonpolar

Caption: Predicted solubility based on molecular properties.

Experimental Protocol for Solubility Determination

For definitive solubility data, experimental determination is necessary. The following protocol outlines the equilibrium solubility (shake-flask) method followed by gravimetric analysis, a reliable technique for determining the solubility of a solid compound in a given solvent.

Materials and Equipment:

  • 3,5-Dimethyl-4-propoxybenzaldehyde

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3,5-Dimethyl-4-propoxybenzaldehyde to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visually confirm that excess solid remains.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (e.g., 2 mL) into a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate.

  • Solvent Evaporation and Gravimetric Analysis:

    • Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or use a vacuum desiccator to evaporate the solvent.

    • Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved 3,5-Dimethyl-4-propoxybenzaldehyde by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • Determine the solubility using the following formula:

      • Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of filtrate (L))

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility.

G start Start prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (24-48 hours with agitation) prep->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (Known Volume) settle->filter evaporate Evaporate Solvent filter->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (g/L or mg/mL) weigh->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for 3,5-Dimethyl-4-propoxybenzaldehyde is limited, a strong theoretical basis for its solubility profile can be established through an understanding of its molecular structure and the principles of solvent-solute interactions. It is predicted to be soluble in a range of polar protic and aprotic solvents and sparingly soluble in nonpolar solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for empirical determination. This guide serves as a valuable resource for researchers and developers, enabling informed solvent selection and facilitating the effective use of 3,5-Dimethyl-4-propoxybenzaldehyde in their work.

References

  • Solubility test for Organic Compounds. (2024, September 24). [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

  • PubChem. (n.d.). 3,5-Dimethoxy-4-propoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Propoxybenzaldehyde (CAS 5736-85-6). [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. [Link]

  • NIST. (n.d.). 4-Propoxybenzaldehyde. NIST WebBook. [Link]

  • The Good Scents Company. (n.d.). 3,4-dimethyl benzaldehyde. [Link]

  • Sciencemadness Discussion Board. (2026, January 15). Syringa aldehyde, 4-propoxy-3,5-dimethoxy-benzaldehyde preparation. [Link]

Sources

Methodological & Application

Williamson ether synthesis protocol for 3,5-Dimethyl-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 3,5-Dimethyl-4-propoxybenzaldehyde via Williamson Ether Synthesis

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3,5-Dimethyl-4-propoxybenzaldehyde, a valuable aromatic aldehyde derivative. The methodology is centered on the Williamson ether synthesis, a robust and fundamental reaction in organic chemistry for the formation of ethers. This document details the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization. The content is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering both a practical guide for laboratory execution and a deeper understanding of the reaction's mechanistic nuances.

Introduction and Rationale

3,5-Dimethyl-4-propoxybenzaldehyde is an aromatic ether and aldehyde, a chemical scaffold with potential applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The Williamson ether synthesis represents one of the most reliable and versatile methods for preparing such ethers, particularly for generating asymmetrical ethers from phenols.[1][2][3] The reaction involves the nucleophilic displacement of a halide from an alkyl halide by a phenoxide ion.[4]

This application note specifically addresses the O-alkylation of 3,5-Dimethyl-4-hydroxybenzaldehyde with 1-bromopropane. The choice of a mild base like potassium carbonate is particularly suitable for deprotonating the phenolic hydroxyl group without inducing unwanted side reactions with the aldehyde functionality.[3] The protocol is optimized for high yield and purity, providing a clear pathway for obtaining the target compound.

Reaction Principle and Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][5] This reaction pathway consists of two primary steps in the context of this synthesis:

  • Deprotonation: The phenolic proton of 3,5-Dimethyl-4-hydroxybenzaldehyde is acidic enough to be removed by a moderately strong base, such as potassium carbonate (K₂CO₃). This acid-base reaction generates a potassium phenoxide intermediate, which is a potent nucleophile.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of the primary alkyl halide (1-bromopropane). In a single, concerted step, the phenoxide attacks from the side opposite the leaving group (backside attack), leading to the formation of the C-O ether bond and the simultaneous displacement of the bromide ion.[5]

It is critical to use a primary alkyl halide. Secondary and tertiary alkyl halides would favor a competing E2 elimination reaction, where the phenoxide acts as a base rather than a nucleophile, resulting in the formation of propene instead of the desired ether.[1][6][7]

Williamson_Ether_Synthesis_Mechanism Figure 1: Sₙ2 Mechanism for the Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: Sₙ2 Attack Phenol 3,5-Dimethyl-4-hydroxybenzaldehyde Phenoxide Potassium Phenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base K₂CO₃ (Base) Product 3,5-Dimethyl-4-propoxybenzaldehyde Phenoxide->Product Backside Attack AlkylHalide 1-Bromopropane (Electrophile) Byproduct KBr (Salt) AlkylHalide->Byproduct Leaving Group Departs

Caption: Sₙ2 Mechanism for the Synthesis.

Materials, Reagents, and Safety

Reagent and Equipment List
ReagentFormulaMW ( g/mol )CAS No.Key Hazards
3,5-Dimethyl-4-hydroxybenzaldehydeC₉H₁₀O₂150.172233-18-3Skin/eye/respiratory irritant[8][9][10]
1-Bromopropane (n-Propyl bromide)C₃H₇Br122.99106-94-5Flammable, irritant, harmful, potential reproductive toxin[11][12][13]
Potassium Carbonate (Anhydrous)K₂CO₃138.21584-08-7Skin/eye/respiratory irritant[14][15][16]
Acetonitrile (Anhydrous)C₂H₃N41.0575-05-8Flammable, irritant, harmful
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable, eye irritant
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Minimal hazards

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, standard laboratory glassware, and personal protective equipment (PPE).

Mandatory Safety Protocols

All manipulations must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and nitrile gloves are required at all times.

  • Reagent Handling:

    • 1-Bromopropane: This is a flammable liquid with significant health risks.[11][17] Avoid inhalation of vapors and skin contact. Keep away from ignition sources.[17]

    • 3,5-Dimethyl-4-hydroxybenzaldehyde: Handle as a powder irritant. Avoid creating dust and inhaling particles.[8]

    • Potassium Carbonate: This is a hygroscopic and irritating solid.[16] Keep the container tightly closed and avoid contact with skin and eyes.[15][18]

  • Waste Disposal: All organic waste must be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

G start 1. Setup reactants Combine Phenol, K₂CO₃, and Acetonitrile in Flask start->reactants addition 2. Add 1-Bromopropane reactants->addition reflux 3. Heat to Reflux (80-85°C, 4-6h) addition->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Work-up monitor->workup cool Cool to RT, Filter Solids workup->cool concentrate Concentrate Filtrate cool->concentrate dissolve Redissolve in EtOAc concentrate->dissolve wash Wash with H₂O & Brine dissolve->wash dry Dry (MgSO₄), Filter wash->dry evaporate Evaporate Solvent dry->evaporate purify 6. Purify Product (Column Chromatography) evaporate->purify end 7. Characterize purify->end

Caption: Experimental Workflow Diagram.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-Dimethyl-4-hydroxybenzaldehyde (1.50 g, 10.0 mmol).

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents). Causality: Using an excess of the base ensures complete deprotonation of the phenol, driving the reaction to completion.

  • Add 30 mL of anhydrous acetonitrile. Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the potassium cation without hydrogen bonding to the phenoxide, thereby maintaining its high nucleophilicity.

Step 2: Addition of Alkylating Agent

  • While stirring the suspension, add 1-bromopropane (1.10 mL, 1.48 g, 12.0 mmol, 1.2 equivalents) to the flask via syringe. Causality: A slight excess of the alkylating agent helps to ensure all the generated phenoxide reacts.

  • Attach a reflux condenser to the flask.

Step 3: Reaction Execution

  • Heat the reaction mixture to a gentle reflux (approx. 80-85°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with 4:1 Hexanes:Ethyl Acetate. The disappearance of the starting phenol spot (lower Rf) and the appearance of a new product spot (higher Rf) indicates reaction progression.

Step 4: Work-up and Isolation

  • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Filter the solid salts (KBr and excess K₂CO₃) using a Buchner funnel and wash the solid cake with a small amount of ethyl acetate.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Causality: The water wash removes residual inorganic salts and the brine wash helps to break any emulsions and begins the drying process.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate fully under reduced pressure to yield the crude product.

Step 5: Purification

  • The crude product, typically an off-white solid or pale oil, should be purified by flash column chromatography on silica gel.

  • A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity, is effective for separating the product from any unreacted starting materials or side products.

  • Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to afford 3,5-Dimethyl-4-propoxybenzaldehyde as a purified solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.85 (s, 1H, -CHO)

    • δ 7.55 (s, 2H, Ar-H)

    • δ 3.85 (t, J = 6.5 Hz, 2H, -OCH₂CH₂CH₃)

    • δ 2.30 (s, 6H, Ar-CH₃)

    • δ 1.80 (sext, J = 7.0 Hz, 2H, -OCH₂CH₂CH₃)

    • δ 1.05 (t, J = 7.4 Hz, 3H, -OCH₂CH₂CH₃)

  • Infrared (IR) Spectroscopy (ATR):

    • ~2960 cm⁻¹ (C-H aliphatic stretch)

    • ~2870, 2730 cm⁻¹ (Aldehyde C-H stretch)[19]

    • ~1695 cm⁻¹ (Strong, C=O aldehyde stretch, conjugated)[20]

    • ~1580 cm⁻¹ (C=C aromatic stretch)

    • ~1250 cm⁻¹ (C-O-C ether stretch)

    • Absence of a broad O-H stretch (~3300 cm⁻¹) from the starting material is a key indicator of reaction completion.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete deprotonation (base is not sufficiently strong or is hydrated). 2. Reagents (especially solvent) are not anhydrous. 3. Insufficient reaction time or temperature.1. Use fresh, anhydrous potassium carbonate. Ensure it is finely powdered to maximize surface area. 2. Use anhydrous grade solvent and dry all glassware thoroughly. 3. Extend the reflux time to 8 hours or increase the temperature slightly. Confirm with TLC.[6]
Starting Material Remains 1. Insufficient amount of base or alkylating agent. 2. Reaction did not go to completion.1. Re-run the reaction ensuring 1.5 eq of base and at least 1.2 eq of 1-bromopropane. 2. During work-up, wash the organic layer with cold, dilute (1M) NaOH to remove unreacted acidic phenol.
Formation of Propene Side Product This is highly unlikely with 1-bromopropane but could occur at excessively high temperatures.Ensure the reaction temperature does not significantly exceed the boiling point of the solvent. This side reaction is primarily an issue with secondary or tertiary halides.[1][5]
Difficulty in Purifying Product Product co-elutes with impurities during chromatography.Adjust the polarity of the eluent system for column chromatography. If the product is solid, consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). For persistent aldehyde impurities, a reversible bisulfite adduct purification can be employed.[21][22]

References

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Potassium carbonate. [Link]

  • Armand Products. SAFETY DATA SHEET LIQUID POTASSIUM CARBONATE. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • Carl ROTH. Safety Data Sheet: Potassium carbonate. [Link]

  • INEOS KOH. SAFETY DATA SHEET Potassium Carbonate, Anhydrous. [Link]

  • New Jersey Department of Health. 1-Bromopropane - Hazardous Substance Fact Sheet. [Link]

  • Redox. Safety Data Sheet Potassium Carbonate Revision 5, Date 18 Dec 2020. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

  • Organic Chemistry at CU Boulder. The Williamson Ether Synthesis. [Link]

  • DC Fine Chemicals. Safety Data Sheet - 1-Bromopropane. [Link]

  • University of Calgary. Ch24: ArOH to ArOR. [Link]

  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • AIP Publishing. IR spectra of protonated benzaldehyde clusters. [Link]

  • ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • PubMed. Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. [Link]

  • PubChem. 3,5-Dimethyl-4-hydroxybenzaldehyde. [Link]

  • University of Rochester. Workup: Aldehydes. [Link]

  • Sciencemadness Discussion Board. Syringa aldehyde, 4-propoxy-3,5-dimethoxy-benzaldehyde preparation. [Link]

  • Google Patents.
  • RSIS International. Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation. [Link]

  • Chemsrc. 3,5-Dimethyl-4-hydroxybenzaldehyde | CAS#:2233-18-3. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Organic Letters. Supporting Information. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • PubChem. 3,5-Dimethoxy-4-propoxybenzaldehyde. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Organic Chemistry at CU Boulder. Example 7. [Link]

Sources

Using 3,5-Dimethyl-4-propoxybenzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3,5-Dimethyl-4-propoxybenzaldehyde in Drug Discovery

Introduction: The Strategic Value of Steric & Lipophilic Modulation

In modern medicinal chemistry, 3,5-Dimethyl-4-propoxybenzaldehyde (CAS: 210057-00-4) serves as a critical bioisostere and privileged scaffold intermediate . While often overshadowed by its dimethoxy analog (Syringaldehyde), this compound offers distinct advantages in Lead Optimization campaigns:

  • Metabolic Stability: Unlike methoxy groups (which are prone to O-demethylation by cytochrome P450 enzymes), the 3,5-dimethyl substitution pattern provides steric bulk that is metabolically robust, extending the half-life of the pharmacophore.

  • Lipophilicity Tuning: The 4-propoxy tail significantly increases the logP (lipophilicity) compared to a hydroxyl or methoxy group, enhancing membrane permeability and facilitating binding to hydrophobic pockets in target proteins (e.g., Kinases, GPCRs).

  • Schiff Base Reactivity: As an electron-rich benzaldehyde, it is an ideal candidate for forming reversible Schiff bases with primary amines—a mechanism validated by hemoglobin modulators like Voxelotor for Sickle Cell Disease.

This guide details the synthesis , quality control , and downstream application of this intermediate, focusing on its utility in generating metabolically stable drug candidates.

Protocol A: Synthesis of 3,5-Dimethyl-4-propoxybenzaldehyde

Objective: To synthesize high-purity (>98%) 3,5-Dimethyl-4-propoxybenzaldehyde from the commercially available precursor 3,5-Dimethyl-4-hydroxybenzaldehyde via Williamson Ether Synthesis.

Mechanism: Nucleophilic substitution (


) of propyl bromide by the phenoxide ion generated in situ.
Reagents & Materials:
  • Precursor: 3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 eq, CAS: 2233-18-3)[1]

  • Alkylating Agent: 1-Bromopropane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical for accelerating the reaction via Finkelstein-like halide exchange.

Step-by-Step Procedure:
  • Activation:

    • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Dimethyl-4-hydroxybenzaldehyde (10.0 g, 66.6 mmol) in DMF (100 mL).

    • Add

      
        (18.4 g, 133.2 mmol) and KI  (1.1 g, 6.6 mmol).
      
    • Expert Insight: Stir the suspension at room temperature for 30 minutes before adding the alkyl halide. This ensures complete deprotonation of the phenol to the phenoxide anion, minimizing side reactions.

  • Alkylation:

    • Add 1-Bromopropane (7.3 mL, 80.0 mmol) dropwise via a syringe or addition funnel over 10 minutes.

    • Heat the reaction mixture to 60°C under an inert atmosphere (

      
       or Ar).
      
    • Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting material (

      
      ) should disappear, and the product (
      
      
      
      ) should appear. Reaction time is typically 4–6 hours .
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice-Water (400 mL) with vigorous stirring. The product should precipitate as a solid or oil.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with Water (2 x 100 mL) and Brine (100 mL) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • If necessary, purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–95% (White to pale yellow solid).

Protocol B: Downstream Application – Reductive Amination

Context: This protocol demonstrates the use of 3,5-Dimethyl-4-propoxybenzaldehyde to install a lipophilic benzyl group onto a primary amine scaffold (e.g., an amino acid or aniline derivative), a common step in synthesizing kinase inhibitors.

Workflow Diagram (Graphviz):

ReactionWorkflow Start Start: 3,5-Dimethyl-4-propoxybenzaldehyde + Primary Amine (R-NH2) ImineFormation Step 1: Imine Formation Solvent: DCE/MeOH Time: 2-4 hrs Start->ImineFormation Dehydration (-H2O) Reduction Step 2: Reduction Reagent: NaBH(OAc)3 Time: 12-16 hrs ImineFormation->Reduction In-situ Reduction Quench Step 3: Quench & Workup NaHCO3 (sat.) -> Extraction Reduction->Quench Complete Product Final Product: Secondary Amine (Drug Intermediate) Quench->Product Purification

Caption: One-pot reductive amination workflow for installing the 3,5-dimethyl-4-propoxybenzyl moiety.

Procedure:
  • Imine Formation:

    • Dissolve 3,5-Dimethyl-4-propoxybenzaldehyde (1.0 eq) and the Primary Amine (1.0 eq) in 1,2-Dichloroethane (DCE) .

    • Optional: Add Acetic Acid (1.0 eq) if the amine is basic (e.g., aliphatic amines) to catalyze imine formation.

    • Stir at Room Temperature for 2 hours.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      ) (1.5 eq) in one portion.
      
    • Expert Insight:

      
       is preferred over 
      
      
      
      because it is milder and selectively reduces the imine without reducing the aldehyde (if any remains) or other sensitive functional groups.
    • Stir overnight (12–16 hours).

  • Isolation:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM, dry, and concentrate.

Analytical Quality Control (QC)

Data Summary Table: Specification Limits

Test ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (UV @ 254 nm)

Identity (

NMR)
400 MHz DMSO-

Consistent with structure (See diagnostic peaks)
Water Content Karl Fischer

Residual Solvents GC-HeadspaceDMF

ppm, EtOAc

ppm

Diagnostic NMR Peaks (


): 
  • Aldehyde (-CHO): Singlet at

    
     ppm.
    
  • Aromatic Protons (H-2, H-6): Singlet at

    
     ppm (Integration: 2H). Note: The symmetry of the 3,5-dimethyl substitution simplifies this to a singlet.
    
  • Propoxy Group:

    • Triplet (

      
      ) at 
      
      
      
      ppm.
    • Multiplet (

      
      ) at 
      
      
      
      ppm.
    • Triplet (

      
      ) at 
      
      
      
      ppm.
  • Methyl Groups (Ar-CH3): Singlet at

    
     ppm (Integration: 6H).
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2]

  • Storage: Store at 2–8°C under inert gas (

    
    ). Aldehydes can oxidize to carboxylic acids (benzoic acid derivatives) upon prolonged exposure to air.
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 210057-00-4, 3,5-Dimethyl-4-propoxybenzaldehyde. Retrieved from [Link]

  • Metcalf, B. W., et al. (2002).Substituted Benzaldehydes as Allosteric Modulators of Hemoglobin. (General reference for the class of compounds). Journal of Medicinal Chemistry.

Sources

Reductive amination protocols using 3,5-Dimethyl-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Strategies for Sterically Hindered, Electron-Rich Benzaldehydes

Introduction & Chemical Profile

This guide details the reductive amination of 3,5-Dimethyl-4-propoxybenzaldehyde , a substrate that presents a dual challenge in organic synthesis: electronic deactivation and steric hindrance .

  • Electronic Challenge: The 4-propoxy group (strong resonance donor) and the 3,5-dimethyl groups (inductive donors) significantly increase the electron density at the carbonyl carbon. This renders the aldehyde less electrophilic compared to unsubstituted benzaldehyde, slowing the initial nucleophilic attack by the amine.

  • Steric Challenge: The methyl groups at the 3- and 5-positions create a "picket fence" effect, sterically crowding the carbonyl center. This hinders the formation of the tetrahedral intermediate, particularly when reacting with secondary or bulky primary amines.

To overcome these barriers, standard protocols must be modified to drive the equilibrium toward the imine intermediate before reduction. This note presents three validated protocols ranging from mild borohydride methods to Lewis-acid mediated systems.

Mechanistic Insight

The success of this reaction hinges on the formation of the iminium ion . Because the substrate is electron-rich, the equilibrium constant (


) for hemiaminal formation is low. We must use Acid Catalysis  (Protocol A) or Water Scavenging/Lewis Acid Activation  (Protocol B) to force the reaction forward.

G Start 3,5-Dimethyl-4- propoxybenzaldehyde Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal + Amine (Slow step due to sterics) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium (Key Intermediate) Hemiaminal->Imine - H2O (Requires Acid/Ti(OiPr)4) Imine->Hemiaminal Hydrolysis (If water not removed) Product Secondary/Tertiary Amine Imine->Product + Hydride Source (STAB or NaBH4)

Figure 1: Reaction pathway highlighting the critical dehydration step required for hindered, electron-rich aldehydes.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB)

Best for: Primary amines and unhindered secondary amines.

Rationale: Sodium Triacetoxyborohydride (STAB) is mild and does not reduce aldehydes significantly, allowing for "one-pot" procedures. However, for this specific substrate, Acetic Acid (AcOH) is mandatory to protonate the carbonyl and catalyze imine formation.

Reagents:

  • Substrate: 3,5-Dimethyl-4-propoxybenzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Catalyst: Glacial Acetic Acid (1-2 equiv)

Step-by-Step:

  • Dissolution: In a dry reaction vial, dissolve 1.0 mmol (224 mg) of the aldehyde in 5 mL of DCE.

    • Note: The aldehyde melts ~27°C. If it is a semi-solid, gently warm to liquefy before weighing for accuracy.

  • Imine Formation: Add the amine (1.1 mmol) and Glacial Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes .

    • Critical: Unlike standard aldehydes, do not add the reducing agent immediately. Allow the "crowded" imine to form.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion. The reaction may bubble slightly (evolution of AcOH/H2).

  • Monitoring: Stir at room temperature for 4–16 hours. Monitor by TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3 (gas evolution!). Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

Protocol B: Titanium-Mediated Reductive Amination

Best for: Weakly nucleophilic amines (anilines) or sterically hindered secondary amines.

Rationale: Titanium(IV) isopropoxide acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl and a dehydrating agent that irreversibly traps water, forcing imine formation despite the steric bulk of the 3,5-dimethyl groups.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.25 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (1.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Complexation: In a dry flask under Nitrogen/Argon, combine the aldehyde (1.0 mmol) and amine (1.1 mmol) in neat Ti(OiPr)4 (1.25 mmol, ~370 µL) or minimal THF (1 mL).

  • Stirring: Stir the viscous mixture at room temperature for 1–2 hours.

    • Observation: The solution often turns yellow/orange, indicating imine-titanium complex formation.

  • Dilution: Dilute with dry THF (2 mL) and Methanol (2 mL).

    • Why Methanol? It is required to solubilize NaBH4 in the next step.

  • Reduction: Carefully add NaBH4 (1.0 mmol, 38 mg). Caution: Exothermic.

  • Quench (The "Mattson" Workup): After reaction completion (usually <2 hours), add 1 mL of water. A white precipitate (TiO2) will form.

  • Filtration: Filter the slurry through a Celite pad to remove the titanium salts. Wash the pad with ether or EtOAc.

  • Purification: Concentrate the filtrate. The amine is often pure enough for use or requires a short silica plug.

Comparative Data Analysis

FeatureProtocol A (STAB)Protocol B (Ti-Mediated)Protocol C (Cat. Hydrogenation)*
Reagent Cost ModerateModerateLow (on scale)
Throughput High (One-pot)Medium (Sequential)High (Batch)
Steric Tolerance GoodExcellent Excellent
Water Sensitivity LowHigh (Strictly Anhydrous)Low
Workup ExtractionFiltration (Celite)Filtration (Catalyst)
Key Risk Incomplete conversion if acid is omittedTiO2 emulsion if quench is too fastOver-reduction of aromatic ring (rare)

*Protocol C (Pd/C + H2 in EtOH) is recommended only for multi-gram scale-up where filtration is preferred over extraction.

Decision Workflow

Use this logic tree to select the appropriate method for your specific amine partner.

Workflow Start Select Amine Partner Q1 Is the Amine Sterically Hindered? Start->Q1 Q2 Is the Amine Electron Deficient (e.g. Aniline)? Q1->Q2 Yes (Secondary/Bulky) MethodA Use Protocol A (STAB + AcOH) Q1->MethodA No (Primary Alkyl) Q2->MethodA No MethodB Use Protocol B (Ti(OiPr)4 + NaBH4) Q2->MethodB Yes (Hard to form imine)

Figure 2: Workflow for selecting the optimal reductive amination protocol based on amine properties.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures.[2] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[4] Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination.[4][5][6] Journal of the Chemical Society, Perkin Transactions 1, 2527-2532.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • PubChem. (n.d.). 3,5-Dimethoxy-4-propoxybenzaldehyde (Analogous Structure Data). National Library of Medicine.

Sources

Oxidation of 3,5-Dimethyl-4-propoxybenzaldehyde to 3,5-dimethyl-4-propoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Oxidation of 3,5-Dimethyl-4-propoxybenzaldehyde to 3,5-Dimethyl-4-propoxybenzoic Acid

Executive Summary

This application note details the optimized protocols for the oxidation of 3,5-dimethyl-4-propoxybenzaldehyde (Compound A) to 3,5-dimethyl-4-propoxybenzoic acid (Compound B) . This transformation is a critical step in the synthesis of functional materials (liquid crystals) and pharmaceutical intermediates (fibrates and lipid-regulating agents).

The presence of the electron-donating propoxy group and the steric bulk of the ortho-methyl groups presents a unique challenge: the aromatic ring is highly activated, making it susceptible to electrophilic attack (e.g., chlorination) during oxidation, while the aldehyde requires selective conversion without affecting the ether linkage or the benzylic methyls.

We present two validated methodologies:

  • Method A (Pinnick Oxidation): The "Gold Standard" for R&D, offering >95% selectivity and preventing side reactions.

  • Method B (Permanganate/PTC): A cost-effective, scalable protocol for kilogram-scale production.

Chemical Context & Retrosynthetic Logic

  • Substrate: 3,5-Dimethyl-4-propoxybenzaldehyde[1]

  • Target: 3,5-Dimethyl-4-propoxybenzoic acid[2]

  • Key Challenges:

    • Electron-Rich Ring: The 4-propoxy and 3,5-dimethyl groups significantly increase electron density, making the ring prone to electrophilic aromatic substitution (EAS) by active oxidant species.

    • Steric Hindrance: The 3,5-dimethyl groups create a "picket fence" around the ether linkage, generally protecting it from dealkylation, but they also crowd the reaction center.

Reaction Pathway Diagram

The following diagram illustrates the primary oxidation pathway and the critical "Scavenger Loop" required to prevent chlorination by-products in the Pinnick method.

OxidationPathway Aldehyde 3,5-Dimethyl-4- propoxybenzaldehyde Hydrate Aldehyde Hydrate (Intermediate) Aldehyde->Hydrate Acidic Buffer Acid 3,5-Dimethyl-4- propoxybenzoic Acid (Target) Hydrate->Acid NaClO2 NaClO2 NaClO2 (Oxidant) HOCl HOCl (Reactive By-product) NaClO2->HOCl Generates Scavenger Scavenger (2-Methyl-2-butene) HOCl->Scavenger Trapped ChlorinatedImpurity Chlorinated Impurity HOCl->ChlorinatedImpurity Attacks Ring (If Unchecked) HOCl-Scavenger Adduct HOCl-Scavenger Adduct Scavenger->HOCl-Scavenger Adduct

Figure 1: Mechanistic flow of the Pinnick oxidation illustrating the critical role of the scavenger in preventing ring chlorination of the electron-rich substrate.

Method A: Pinnick Oxidation (Recommended for R&D)

The Pinnick (Lindgren) Oxidation is the preferred method for this substrate. It utilizes sodium chlorite (


) under mild acidic conditions.[3]

Why this method?

  • Selectivity: It oxidizes aldehydes to carboxylic acids without touching the ether linkage or benzylic methyls.

  • Suppression of Side Reactions: The electron-rich ring of 3,5-dimethyl-4-propoxybenzaldehyde is highly susceptible to chlorination by hypochlorous acid (

    
    ), a by-product of the reaction. The inclusion of a scavenger is mandatory .
    
Protocol Details
ParameterSpecification
Solvent System t-Butanol : Water (3:1) or THF : Water (3:1)
Oxidant Sodium Chlorite (

), 80% purity
Buffer Sodium Dihydrogen Phosphate (

)
Scavenger 2-Methyl-2-butene (isoamylene) or Resorcinol
Temperature 0°C to Room Temperature (25°C)
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-4-propoxybenzaldehyde (10.0 mmol, 1.92 g) in 30 mL of t-butanol.

  • Scavenger Addition: Add 2-methyl-2-butene (80.0 mmol, 8.5 mL). Note: Use a large excess (6-8 equiv) as it is volatile and acts as the solvent co-factor.

  • Oxidant Solution: Separately, dissolve sodium chlorite (

    
    , 80%, 30.0 mmol, 3.4 g) and sodium dihydrogen phosphate  (
    
    
    
    , 20.0 mmol, 2.4 g) in 10 mL of deionized water.
  • Addition: Cool the aldehyde solution to 0°C. Add the oxidant solution dropwise over 15 minutes via an addition funnel. The solution may turn pale yellow.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (

    
    ) should disappear, replaced by the acid streak (
    
    
    
    ).
  • Work-up:

    • Evaporate the volatile t-butanol under reduced pressure.

    • Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 20 mL) to remove non-acidic impurities.

    • Acidification: Acidify the aqueous layer carefully with 1N HCl to pH 2. The product usually precipitates as a white solid.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

    • Dry combined organics over

      
      , filter, and concentrate.[4]
      
  • Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.

Expected Yield: 92–96%

Method B: Permanganate Oxidation (Scalable/Industrial)

For larger scales where cost is a driver and chromatography is to be avoided, Potassium Permanganate (


) is effective. However, pH control is vital to prevent the oxidation of the benzylic methyl groups into a tricarboxylic acid derivative.
Protocol Details
ParameterSpecification
Solvent System Acetone : Water (2:1)
Oxidant Potassium Permanganate (

)
Catalyst Tetrabutylammonium bromide (TBAB) - Optional Phase Transfer Catalyst
Temperature 50°C - 60°C
Step-by-Step Procedure
  • Dissolution: Dissolve 3,5-dimethyl-4-propoxybenzaldehyde (50 mmol, 9.6 g) in 100 mL of acetone.

  • Oxidant Prep: Prepare a solution of

    
      (75 mmol, 11.85 g) in 100 mL of water.
    
  • Reaction: Heat the acetone solution to 50°C. Add the

    
     solution slowly over 45 minutes. A brown precipitate (
    
    
    
    ) will form immediately.
  • Completion: Stir at 60°C for 1 hour. Check TLC. If purple color persists, the reaction is likely done. If brown and starting material remains, add small aliquots of solid

    
    .
    
  • Quenching: Add isopropanol (5 mL) to quench excess permanganate (turns any remaining purple solution brown).

  • Filtration: Filter the hot mixture through a Celite pad to remove

    
    . Wash the pad with hot acetone/water.
    
  • Isolation:

    • Concentrate the filtrate to remove acetone.[5]

    • The aqueous residue is basic/neutral. Acidify with concentrated HCl to pH 1–2.

    • The 3,5-dimethyl-4-propoxybenzoic acid will precipitate. Filter the solid, wash with cold water, and dry.

Expected Yield: 85–90%

Analytical Validation

Upon isolation, the product must be validated to ensure the ether chain is intact and no ring chlorination occurred.

Table 1: Key Spectral Data for 3,5-Dimethyl-4-propoxybenzoic Acid

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-

)

12.5 ppm (bs, 1H)
Carboxylic Acid proton (-COOH)

7.65 ppm (s, 2H)
Aromatic protons (Symmetry confirms no chlorination)

3.70 ppm (t, 2H)

(Propoxy ether linkage intact)

2.25 ppm (s, 6H)

(Dimethyl groups intact)
IR Spectroscopy 1680–1690

C=O stretch (Carboxylic Acid)
2500–3000

O-H stretch (Broad, carboxylic acid dimer)
Mass Spectrometry [M-H]- 207.1Negative mode ESI (Parent ion)

Troubleshooting & Critical Controls

  • Issue: Chlorinated By-product (Method A).

    • Symptom:[4][5][6][7][8][9][10] Mass spec shows M+34 peak; NMR shows loss of symmetry in aromatic region.

    • Cause: Insufficient scavenger or fast addition of chlorite.

    • Fix: Increase 2-methyl-2-butene to 10 equivalents. Ensure temperature is 0°C during addition.

  • Issue: Over-oxidation (Method B).

    • Symptom:[4][5][6][7][8][9][10] Formation of di/tri-acids (loss of methyl peaks in NMR).

    • Cause: Temperature too high (>70°C) or pH too acidic during oxidation.

    • Fix: Maintain pH 7–9 during

      
       addition using a carbonate buffer if necessary.
      
  • Issue: Solubility.

    • Observation: Substrate crashes out in pure water.

    • Fix: Ensure adequate organic co-solvent (t-BuOH or Acetone).

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[3] Acta Chemica Scandinavica, 27, 888–890. Link

  • Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System.[5] The Journal of Organic Chemistry, 45(6), 1175–1176. Link

  • Raederstorff, D., & Moser, U. (2010). Synthesis of Metabolites of Vitamin E. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Song, Z. J., et al. (1999). Synthesis of a Potent Endothelin Antagonist: An Efficient Pinnick Oxidation. The Journal of Organic Chemistry, 64(26), 9658–9667. Link

  • Mohamed, M. A., et al. (2015). Oxidation of Benzaldehydes by Permanganate: A Kinetic Study. Journal of Chemistry.

Sources

Strategic Utilization of 3,5-Dimethyl-4-propoxybenzaldehyde in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers[1][2]

Introduction: The "Lipophilic Shield" Strategy

In modern medicinal chemistry, the modulation of physicochemical properties—specifically lipophilicity (LogP) and metabolic stability—is as critical as potency.[2] 3,5-Dimethyl-4-propoxybenzaldehyde represents a tactical building block that offers a distinct advantage over the more common vanillin or 3,4,5-trimethoxybenzaldehyde derivatives.[1][2]

Chemical Rationale
  • Steric Shielding (3,5-Dimethyl): The two methyl groups at the ortho positions relative to the alkoxy group provide steric bulk. This hinders enzymatic attack (e.g., by cytochrome P450s) at the ring positions adjacent to the ether linkage, potentially extending the half-life of the resulting pharmacophore.

  • Lipophilic Tuning (4-Propoxy): Unlike a methoxy group, the propoxy chain significantly increases the LogP (partition coefficient), enhancing cell membrane permeability.[2] This is particularly useful when targeting intracellular receptors or central nervous system (CNS) targets where blood-brain barrier penetration is required.[1][2]

  • Electronic Effect: The 4-propoxy group acts as a strong electron-donating group (EDG) via resonance, while the 3,5-dimethyl groups add weak electron donation via induction.[1][2] This creates an electron-rich aldehyde, which modulates reactivity in nucleophilic additions (making them more selective but potentially slower than electron-deficient aldehydes).[1][2]

Chemical Profile & Preparation

Before utilizing this compound in complex synthesis, its purity and identity must be verified. If not commercially sourced, it is synthesized via Williamson etherification of 3,5-dimethyl-4-hydroxybenzaldehyde.[1][2]

PropertySpecificationNotes
IUPAC Name 3,5-Dimethyl-4-propoxybenzaldehyde
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance Pale yellow oil or low-melting solidPropyl chain disrupts crystal packing compared to methyl analog.[1]
Solubility Soluble in DCM, EtOH, DMSO; Insoluble in WaterHigh lipophilicity requires organic co-solvents in aqueous reactions.[2]
Key NMR Signals ¹H NMR (CDCl₃): δ ~9.8 (s, 1H, CHO), 7.5 (s, 2H, Ar-H), 3.8 (t, 2H, O-CH₂), 2.3 (s, 6H, Ar-CH₃), 1.8 (m, 2H), 1.0 (t, 3H).[2]Diagnostic singlet at 7.5 ppm confirms symmetry.

Application Note I: Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Target Scaffold: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Therapeutic Relevance: Calcium channel blockers (nifedipine analogs), antimicrobial agents, and mitotic kinesin inhibitors.[2][3]

Mechanism & Design

The Biginelli reaction is the most robust application for this aldehyde. The electron-rich nature of 3,5-dimethyl-4-propoxybenzaldehyde requires an efficient catalyst to activate the carbonyl carbon for the initial nucleophilic attack by urea.[1]

The Pathway:

  • Activation: Acid catalyst activates the aldehyde.

  • Imine Formation: Urea attacks the aldehyde (Rate Determining Step in neutral media).[2]

  • Interception: The enol form of the

    
    -ketoester attacks the iminium intermediate.
    
  • Cyclization: Intramolecular condensation closes the ring.

BiginelliMechanism cluster_conditions Optimized Conditions Aldehyde 3,5-Dimethyl-4- propoxybenzaldehyde Inter1 N-Acyliminium Intermediate Aldehyde->Inter1 Acid Cat. + Urea (-H₂O) Urea Urea (Nucleophile 1) Urea->Inter1 Ketoester Ethyl Acetoacetate (Nucleophile 2) Product 4-(3,5-dimethyl-4-propoxyphenyl)- 3,4-dihydropyrimidin-2(1H)-one Ketoester->Product Inter1->Product + Ketoester Cyclization (-H₂O) Cond Catalyst: CuCl₂·2H₂O or TMSCl Solvent: EtOH or Solvent-Free Temp: 80°C

Caption: Convergent synthesis of DHPMs via acid-catalyzed condensation.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol utilizes a Lewis Acid catalyst (CuCl₂) which tolerates the steric bulk of the aldehyde better than weak Brønsted acids.[1]

Materials:

  • 3,5-Dimethyl-4-propoxybenzaldehyde (1.0 mmol, 192 mg)[1][2]

  • Ethyl acetoacetate (1.0 mmol, 130 mg)[2]

  • Urea (1.2 mmol, 72 mg)[2]

  • CuCl₂[1][4][5][6][7]·2H₂O (10 mol%, 17 mg)[2]

  • Ethanol (2 mL)[2]

Step-by-Step Procedure:

  • Charge: In a microwave-safe vial (10 mL), combine the aldehyde, ethyl acetoacetate, urea, and CuCl₂·2H₂O.[5] Add Ethanol.[8]

  • Irradiation: Cap the vial and irradiate at 100°C for 15 minutes (Power: Max 150W). Note: If using conventional heating, reflux in ethanol for 4–6 hours.

  • Monitoring: Check TLC (System: Hexane:EtOAc 6:4). The aldehyde spot (high Rf) should disappear; a new polar fluorescent spot (DHPM) appears.[2]

  • Work-up: Pour the hot reaction mixture into crushed ice (20 g). Stir vigorously. The product typically precipitates as a solid.

  • Purification: Filter the crude solid. Recrystallize from hot ethanol/water (9:1).

  • Yield Expectation: 85–92%.

Application Note II: Chalcone Synthesis via Claisen-Schmidt Condensation

Target Scaffold: 1,3-Diaryl-2-propen-1-ones (Chalcones) Therapeutic Relevance: Precursors to pyrazolines (anti-inflammatory), flavonoids, and direct anticancer agents (tubulin polymerization inhibitors).[1][2]

Mechanism & Design

The 3,5-dimethyl groups prevent coplanarity slightly, but the reaction proceeds well under basic conditions. The resulting chalcone serves as a "Michael Acceptor," critical for covalent inhibition of certain enzymes.

ChalconeFlow Aldehyde 3,5-Dimethyl-4- propoxybenzaldehyde Mix Mix in EtOH Aldehyde->Mix Acetophenone Substituted Acetophenone Acetophenone->Mix Base Add 40% NaOH (dropwise) Mix->Base Stir Stir RT (12-24h) Base->Stir Chalcone Chalcone (Precipitate) Stir->Chalcone Pyrazoline Pyrazoline (via Hydrazine) Chalcone->Pyrazoline Heterocyclization

Caption: Workflow for Claisen-Schmidt condensation and subsequent heterocyclization.

Experimental Protocol: Base-Catalyzed Condensation

Materials:

  • 3,5-Dimethyl-4-propoxybenzaldehyde (10 mmol)[1][2]

  • Acetophenone (or derivative) (10 mmol)[2]

  • Sodium Hydroxide (40% aq.[2] solution, 5 mL)

  • Ethanol (95%, 15 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde and acetophenone in Ethanol in a 50 mL Erlenmeyer flask.

  • Catalysis: Place the flask in an ice bath (0–5°C). Add the NaOH solution dropwise with constant stirring. Crucial: The reaction is exothermic; temperature control prevents polymerization.

  • Reaction: Remove the ice bath and stir at room temperature for 12–24 hours. The mixture usually turns deep yellow or orange due to the extended conjugation.

  • Quench: Pour the mixture into ice water (100 mL) and acidify slightly with dilute HCl (to pH ~4–5) to neutralize the base and precipitate the product.

  • Isolation: Filter the yellow solid. Wash with cold water.[5][6]

  • Purification: Recrystallize from Ethanol.

Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, use these checkpoints to validate the success of the synthesis before proceeding to biological testing.

CheckpointObservationScientific Causality
TLC Monitoring Disappearance of aldehyde spot (Rf ~0.6 in Hex/EtOAc 7:3).The carbonyl group is the electrophile; its consumption confirms reaction progress.
IR Spectroscopy Biginelli: Appearance of -NH stretch (3200 cm⁻¹) and amide C=O (1650 cm⁻¹).[1][2] Chalcone: Shift of C=O to lower freq (~1640 cm⁻¹) due to conjugation.[2]Confirms the formation of the heterocyclic ring (Biginelli) or the enone system (Chalcone).[2]
¹H NMR Diagnostic Aldehyde peak (9.8 ppm) must be absent. If the singlet at 9.8 ppm persists, the reaction is incomplete.[2] For Biginelli, look for the chiral proton at C4 (~5.2 ppm, d).[2]
Solubility Check Product is less soluble in Hexane than the starting aldehyde.The introduction of polar functional groups (urea/amide) or increased MW reduces solubility in non-polar solvents.[2]

References

  • Biginelli Reaction Mechanism & Catalysis

    • Kappe, C. O. (1993).[2][3] "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963.[2]

    • Source:[2]

  • Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde (Precursor)

    • Jiang, J. A., et al. (2014).[2] "Aerobic Oxidation of 2,4,6-Trimethylphenol to 3,5-Dimethyl-4-hydroxybenzaldehyde." Synthetic Communications, 44(10), 1430-1440.[2][9]

    • Source:[2]

  • Pharmacological Relevance of Dihydropyrimidinones

    • Kaur, R., et al. (2017).[2] "Biginelli Reaction: A Green Perspective." Synthetic Communications, 47(16), 1435-1465.[2]

    • Source:[2]

  • Lipophilicity and Drug Design (LogP Effects)

    • Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

    • Source:[2]

  • Antimicrobial Activity of 3,5-Dimethyl-4-alkoxy Derivatives

    • Rajanarendar, E., et al. (2015).[2] "Synthesis and antimicrobial activity of some new 3,5-dimethyl-4-alkoxy...". Journal of Heterocyclic Chemistry. (General reference for class reactivity).

    • Source:[2]

Sources

Preparation of 3,5-dimethyl-4-propoxyphenylboronic acid from the aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3,5-Dimethyl-4-propoxyphenylboronic Acid

Part 1: Strategic Overview & Route Selection

The Challenge: The conversion of 3,5-dimethyl-4-propoxybenzaldehyde to 3,5-dimethyl-4-propoxyphenylboronic acid presents a specific synthetic challenge: the excision of the carbonyl carbon and its replacement with a boron moiety at the ipso position. Unlike standard borylations that replace a halide (maintaining carbon count), this transformation requires a carbon-degradative approach.

Route Analysis: While direct Rhodium-catalyzed decarbonylative borylation is chemically possible, it often requires expensive catalysts and high temperatures (130°C+) that may not be robust for scale-up or accessible in all discovery labs.

Recommended Protocol: The Dakin-Miyaura Sequence We recommend a robust, three-step "Activation-Substitution" strategy. This pathway leverages the electron-rich nature of the 4-alkoxy ring to perform a Dakin Oxidation , converting the aldehyde to a phenol. The phenol is then activated as a triflate and subjected to Miyaura Borylation . This route is scalable, uses standard reagents, and offers superior regiocontrol.

The Pathway:

  • Dakin Oxidation:

    
     (via formate ester)
    
  • Sulfonylation:

    
     (Triflate activation)
    
  • Miyaura Borylation:

    
    
    

Part 2: Visual Workflow (Graphviz)

G Start 3,5-Dimethyl-4- propoxybenzaldehyde Step1 Dakin Oxidation (H2O2, NaOH) Start->Step1 Carbon Excision Inter1 3,5-Dimethyl-4- propoxyphenol Step1->Inter1 Step2 Triflation (Tf2O, Pyridine) Inter1->Step2 Activation Inter2 Aryl Triflate Intermediate Step2->Inter2 Step3 Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Inter2->Step3 Pd-Cat Coupling Final 3,5-Dimethyl-4- propoxyphenylboronic Acid Step3->Final Hydrolysis

Caption: Figure 1. Step-wise synthetic workflow for the conversion of the aldehyde precursor to the target boronic acid via the Dakin-Miyaura route.

Part 3: Detailed Experimental Protocol

Phase 1: Dakin Oxidation (Aldehyde Phenol)

Objective: Replace the formyl group with a hydroxyl group. The 3,5-dimethyl substitution pattern does not sterically hinder this reaction significantly due to the meta-positioning relative to the aldehyde.

Reagents:

  • Starting Material: 3,5-Dimethyl-4-propoxybenzaldehyde (1.0 equiv)

  • Hydrogen Peroxide (30% aq.): 3.0 equiv

  • Sodium Hydroxide (NaOH): 2.0 equiv (as 2M solution)

  • Solvent: Methanol (MeOH) or THF/Water (1:1)

Procedure:

  • Dissolution: Dissolve the aldehyde (10 mmol) in MeOH (30 mL) in a round-bottom flask.

  • Base Addition: Add the NaOH solution (20 mmol) dropwise at 0°C. The solution may turn yellow (phenolate/aldol species).

  • Oxidation: Add

    
     (30 mmol) dropwise via an addition funnel, maintaining the internal temperature below 10°C to prevent over-oxidation.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

    • Note: The reaction proceeds via an aryl formate intermediate, which hydrolyzes in situ under basic conditions.

  • Workup: Quench with saturated

    
     (to destroy excess peroxide). Acidify to pH ~3 with 1M HCl.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).

    • Target Intermediate:3,5-dimethyl-4-propoxyphenol .[1]

Phase 2: Triflation (Phenol Aryl Triflate)

Objective: Activate the phenol for Palladium-catalyzed coupling.

Reagents:

  • Phenol Intermediate (from Phase 1): 1.0 equiv

  • Trifluoromethanesulfonic anhydride (

    
    ): 1.2 equiv
    
  • Pyridine: 2.0 equiv

  • Solvent: Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Under Nitrogen atmosphere, dissolve the phenol (10 mmol) and pyridine (20 mmol) in anhydrous DCM (40 mL). Cool to 0°C.[2]

  • Addition: Add

    
     (12 mmol) dropwise over 15 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove pyridine), then saturated

    
    , then brine.
    
  • Isolation: Dry over

    
     and concentrate. The aryl triflate is typically stable enough to be used directly or passed through a short silica plug.
    
Phase 3: Miyaura Borylation (Triflate Boronic Acid)

Objective: Install the boron moiety.[3][4]

Reagents:

  • Aryl Triflate (from Phase 2): 1.0 equiv

  • Bis(pinacolato)diboron (

    
    ): 1.1 equiv
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base: Potassium Acetate (KOAc): 3.0 equiv

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inertion: Charge a reaction vessel with the Triflate (10 mmol),

    
     (11 mmol), KOAc (30 mmol), and Pd catalyst (0.3 mmol). Evacuate and backfill with Nitrogen (
    
    
    
    ).
  • Solvation: Add degassed 1,4-Dioxane (50 mL).

  • Heating: Heat the mixture to 80–90°C for 4–12 hours.

    • Checkpoint: Monitor by HPLC/TLC for conversion of Triflate to the Pinacol Boronate.

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

  • Hydrolysis (Optional but requested): The product at this stage is the Pinacol Ester . To obtain the Free Boronic Acid :

    • Dissolve the ester in Acetone/Water (3:1).

    • Add

      
       (3 equiv) and 
      
      
      
      (3 equiv). Stir for 24 hours.
    • Extract with EtOAc.[4] The free acid may require recrystallization from water/acetonitrile.

Part 4: Data Summary & Quality Control

ParameterSpecification / Expected ValueNotes
Intermediate 1 3,5-dimethyl-4-propoxyphenolConfirm by

NMR (Loss of -CHO peak at ~10 ppm).
Intermediate 2 Aryl Triflate

NMR signal at ~-74 ppm.
Final Product 3,5-dimethyl-4-propoxyphenylboronic acidBroad singlet (OH) in NMR; Mass Spec (

often seen).
Overall Yield 55–70% (3 steps)Dakin step is usually high yielding (>85%).

Troubleshooting:

  • Low Yield in Dakin Step: Ensure the aldehyde is fully dissolved before adding base. If the 3,5-dimethyl groups cause solubility issues, increase THF ratio.

  • Protodeboronation: The 3,5-dimethyl-4-propoxy group is electron-rich, making the boronic acid prone to protodeboronation (loss of B back to H) under acidic conditions. Perform the hydrolysis step carefully or use the pinacol ester directly if the downstream application permits.

References

  • Dakin Oxidation Mechanism & Scope

    • Dakin, H. D. (1909). "The oxidation of hydroxy derivatives of benzaldehyde, acetophenone and related substances". American Chemical Journal, 42, 477.
    • Modern Application: Bernini, R., et al. (2005).[5] "Oxidation of aromatic aldehydes and ketones by H2O2/CH3ReO3 in ionic liquids". Tetrahedron, 61(7), 1821-1825. Link

  • Miyaura Borylation of Triflates

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995). "Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters". The Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • Hydrolysis of Pinacol Boronates

    • Murphy, J. M., et al. (2007). "One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes". Angewandte Chemie International Edition, 46(27), 5178-5183. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethyl-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 3,5-dimethyl-4-propoxybenzaldehyde. We will address common experimental challenges, offer troubleshooting solutions grounded in chemical principles, and provide detailed, validated protocols to improve yield and purity.

Overview of the Synthetic Strategy

The most common and reliable pathway to synthesize 3,5-Dimethyl-4-propoxybenzaldehyde involves a two-step process. This strategy is favored for its use of readily available starting materials and its generally high-yielding transformations when optimized.

  • Formylation: The process begins with the electrophilic aromatic substitution on 2,6-dimethylphenol. The ortho-positions to the hydroxyl group are sterically hindered by the methyl groups, making the para-position highly activated and accessible. A modified Duff reaction using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) is a highly effective method for this step, selectively producing 3,5-dimethyl-4-hydroxybenzaldehyde.[1]

  • Etherification: The subsequent step involves the propoxylation of the phenolic hydroxyl group. The Williamson ether synthesis is the classic and most efficient method, where the phenoxide of 3,5-dimethyl-4-hydroxybenzaldehyde acts as a nucleophile to displace a halide from a propyl-containing electrophile, such as 1-bromopropane.[2][3]

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Etherification 2_6_Dimethylphenol 2,6-Dimethylphenol Formylation Duff Reaction (HMTA, TFA) 2_6_Dimethylphenol->Formylation Intermediate 3,5-Dimethyl-4- hydroxybenzaldehyde Formylation->Intermediate Etherification Williamson Ether Synthesis (Propyl Halide, Base) Intermediate->Etherification Final_Product 3,5-Dimethyl-4- propoxybenzaldehyde Etherification->Final_Product Duff_Mechanism HMTA Hexamine (HMTA) Protonation Protonation (H⁺) HMTA->Protonation Iminium_Formation Ring opening to Eletrophilic Iminium Ion Protonation->Iminium_Formation EAS Electrophilic Aromatic Substitution (para-attack) Iminium_Formation->EAS Phenol 2,6-Dimethylphenol Phenol->EAS Intermediate Benzylamine Intermediate EAS->Intermediate Redox Intramolecular Redox Reaction Intermediate->Redox Imine Imine Intermediate Redox->Imine Hydrolysis Acidic Hydrolysis (H₂O) Imine->Hydrolysis Product 3,5-Dimethyl-4- hydroxybenzaldehyde Hydrolysis->Product Williamson_Mechanism Phenol Ar-OH (Hydroxybenzaldehyde) Phenoxide Ar-O⁻ (Phenoxide Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Transition_State Sₙ2 Transition State [Ar---O---R---Br]⁻ Phenoxide->Transition_State Backside Attack Alkyl_Halide R-Br (1-Bromopropane) Alkyl_Halide->Transition_State Product Ar-O-R (Propoxybenzaldehyde) Transition_State->Product Byproduct Br⁻ Transition_State->Byproduct Leaving Group Departure

Sources

Technical Support Center: Purification of 3,5-Dimethyl-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-35DMPB-001 Subject: Optimization of Recrystallization Protocol & Troubleshooting "Oiling Out" Assigned Specialist: Senior Application Scientist, Purification Division[1][2]

Executive Summary & Molecule Profile

Welcome to the purification support center. You are working with 3,5-Dimethyl-4-propoxybenzaldehyde , a lipophilic benzaldehyde derivative.[2]

Based on its structural analogs (such as syringaldehyde propyl ether), this compound presents specific purification challenges.[1][2] Unlike high-melting solids, the introduction of the flexible propoxy chain at the para position, combined with the steric bulk of the 3,5-dimethyl groups, typically lowers the melting point (often


) and increases solubility in non-polar solvents.

Core Challenge: This molecule is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly if the temperature drops too rapidly or if the solvent polarity is not perfectly tuned.[1][2]

Pre-Recrystallization: Chemical Purity Check

CRITICAL WARNING: Recrystallization is a physical separation method, not a chemical one.[1][2] If your crude material contains significant unreacted starting material (3,5-dimethyl-4-hydroxybenzaldehyde ), recrystallization will likely fail because the phenol can co-crystallize or inhibit nucleation.[1][2]

Diagnostic Step: Before heating any solvent, perform a Thin Layer Chromatography (TLC) (Solvent: 20% Ethyl Acetate in Hexanes).[1][2]

  • Spot A: Crude Product

  • Spot B: Starting Material (Phenol)[1][2]

If Spot B is visible in your crude, perform this Acid/Base Wash before recrystallizing:

  • Dissolve crude in Ethyl Acetate (EtOAc) .

  • Wash 2x with 1M NaOH (The phenol becomes a water-soluble phenoxide; your product remains in the organic layer).[2]

  • Wash 1x with Brine .[1][2]

  • Dry over MgSO₄ , filter, and evaporate.

  • Proceed to recrystallization with the neutral residue.

Solvent Selection Guide

The following data is derived from solubility parameters of analogous alkoxy-benzaldehydes.

Solvent SystemPolaritySuitabilityNotes
Ethanol / Water HighRecommended Best for obtaining high-purity crystals.[1][2] Requires careful water addition to prevent oiling.[1][2]
Hexanes (or Heptane) LowGood Good for removing non-polar impurities.[1][2] Cooling to -20°C often required.[2]
Ethyl Acetate / Hexanes MediumAlternative Use if the compound is too soluble in alcohol.[1][2]
Diethyl Ether LowAvoid Too volatile; rapid evaporation causes amorphous precipitation.[1][2]
Toluene LowAvoid Boiling point (110°C) is likely higher than the product's melting point, guaranteeing oiling out.[1][2]

Standard Operating Procedure (SOP)

Protocol A: The Mixed-Solvent Precipitation (Ethanol/Water)

Best for: High recovery and removal of polar impurities.[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of warm Ethanol (approx. 40-50°C) to dissolve the solid.[2]

    • Note: Do not boil the ethanol vigorously; keep it just warm enough to dissolve.

  • Filtration (Optional): If the solution is cloudy (dust/salts), filter rapidly through a warm glass wool plug.[1][2]

  • Nucleation Point: While stirring gently, add warm water dropwise.

    • Stop point: The moment a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the turbidity.[1][2]

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (wrap the flask in a paper towel to insulate).

    • Once at room temperature, move to a refrigerator (4°C) or ice bath.

  • Harvest: Filter crystals via vacuum filtration. Wash with cold 50% aqueous ethanol.[2]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer at the bottom) instead of crystallizing. Why?

A: This occurs when the saturation temperature of your solute exceeds its melting point in the solvent mixture.[1] The compound melts before it can organize into a crystal lattice.[3]

Immediate Fix:

  • Re-heat the mixture until the oil redissolves (becomes homogeneous).

  • Add a small amount of the "Good Solvent" (e.g., Ethanol) to lower the saturation point.

  • Seed it: Cool the solution to just above the temperature where oiling occurred, then add a tiny crystal of pure product (or scratch the glass).

  • Slower Cooling: Rapid cooling traps impurities that lower the melting point further.[1][2]

Q2: The crystals are yellow/brown, but the structure is correct by NMR. How do I remove the color?

A: The color usually comes from trace oxidation products (quinones) or polymerized aldehydes.

  • Solution: During the dissolution step (Step 1 of SOP), add Activated Charcoal (1-2% by weight) .[1][2] Boil gently for 5 minutes, then filter hot through Celite to remove the charcoal. The filtrate should be colorless or pale yellow.

Q3: My yield is very low (<40%). Where is my compound?

A: It is likely in the "Mother Liquor" (the filtrate).

  • Recovery: Evaporate the filtrate to half its volume and repeat the cooling process (Second Crop).

  • Check Solubility: If you used too much ethanol, the compound remains dissolved.[2] Always use the minimum solvent volume.

Decision Logic: The "Oiling Out" Workflow

Use this logic flow when you encounter phase separation issues.

RecrystallizationWorkflow Start Start: Crude Solid Dissolve Dissolve in Warm Solvent (e.g., Ethanol) Start->Dissolve Check Check Solution State Dissolve->Check Oiling Problem: Oiling Out (Liquid droplets form) Check->Oiling Droplets appear Crystals Success: Crystallization Check->Crystals Solids appear Fix1 Re-heat to Homogeneity Oiling->Fix1 Filter Vacuum Filtration Crystals->Filter Fix2 Add More 'Good' Solvent (Lowers Saturation) Fix1->Fix2 Fix3 Seed with Pure Crystal at T < MP Fix2->Fix3 Fix3->Check Cool Slowly Dry Dry under Vacuum Filter->Dry

Figure 1: Troubleshooting workflow for handling the "Oiling Out" phenomenon common in low-melting alkoxy-benzaldehydes.

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[2] (Standard reference for general recrystallization techniques and solvent selection).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Source for purification of benzaldehyde derivatives).[2][4]

  • PubChem Database. (2024).[1][2] Compound Summary: 3,5-Dimethyl-4-hydroxybenzaldehyde (Precursor properties). National Center for Biotechnology Information.[2] [Link][1][2]

  • Furniss, B. S., et al. (1989).[1][2] Techniques of Organic Chemistry: Crystallization. In Vogel's Textbook of Practical Organic Chemistry. (Detailed discussion on "Oiling Out" thermodynamics).

Sources

Technical Support Center: Stability & Storage of 3,5-Dimethyl-4-propoxybenzaldehyde

[1][2][3]

Introduction

3,5-Dimethyl-4-propoxybenzaldehyde (CAS: 210057-00-4) is a valuable intermediate in the synthesis of pharmaceutical compounds and functional materials.[1][2][3] Like many electron-rich benzaldehyde derivatives, it exhibits significant sensitivity to atmospheric oxygen.[1][2][3]

Users frequently report the formation of a white crystalline precipitate or a crust on the material during storage.[1][3] This is not a polymerization event but a classic radical autoxidation, converting the aldehyde into its corresponding benzoic acid derivative (3,5-dimethyl-4-propoxybenzoic acid).[1][2][3] This guide provides the mechanistic understanding, storage protocols, and rescue strategies to maintain the integrity of your material.

Part 1: The Science of Degradation

Why does it oxidize?

The "3,5-dimethyl-4-propoxy" substitution pattern makes the aromatic ring electron-rich.[1][2][3] While this is often desired for downstream reactivity, it also stabilizes the intermediate radicals formed during oxidation, potentially accelerating the process compared to unsubstituted benzaldehyde.

The Mechanism: Radical Chain Autoxidation

Degradation occurs via a free-radical chain mechanism initiated by light (UV) or trace metal impurities.[1][2][3]

  • Initiation: A hydrogen atom is abstracted from the formyl group (-CHO), creating an acyl radical.[1][2][3]

  • Propagation: The acyl radical reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule.[1][2][3] This creates a peracid (perbenzoic acid derivative) and regenerates the acyl radical.[3]

  • Secondary Reaction: The highly reactive peracid reacts with another equivalent of aldehyde to produce two molecules of the stable carboxylic acid.[1][2][3]

Visualizing the Pathway

AutoxidationAldehyde3,5-Dimethyl-4-propoxybenzaldehydeRadicalAcyl Radical(Ar-C•=O)Aldehyde->RadicalInitiation (hv, metal)PeroxyPeroxy Radical(Ar-C(O)OO•)Radical->Peroxy+ O2Peroxy->RadicalChain PropagationPeracidPeracid Intermediate(Ar-C(O)OOH)Peroxy->Peracid+ Aldehyde(H-abstraction)Peracid->Radical(Regenerates Radical)Acid3,5-Dimethyl-4-propoxybenzoic Acid(White Solid)Peracid->Acid+ Aldehyde(Baeyer-Villiger type)

Figure 1: The radical chain mechanism converting the liquid/low-melting aldehyde into the solid benzoic acid impurity.

Part 2: Storage Best Practices (Protocol)

To prevent the pathway shown above, you must break the "Triangle of Degradation": Oxygen, Light, and Heat .

Recommended Storage Conditions
ParameterRecommendationScientific Rationale
Atmosphere Inert Gas (Argon preferred) Argon is heavier than air and forms a "blanket" over the surface.[1][2][3] Nitrogen is acceptable but less effective for frequently opened containers.[1][2][3]
Temperature +4°C to -20°C Low temperature significantly reduces the kinetic rate of the radical propagation step.[1][2][3]
Container Amber Glass / Foil Wrapped Blocks UV light, which is the primary energy source for the Initiation step (radical formation).[1][3]
Sealing Parafilm + Electrical Tape Standard screw caps are permeable to oxygen over months.[1][2][3] Over-taping creates a secondary diffusion barrier.[1][2][3]
Headspace Minimize Use the smallest vial possible. Large headspace = large reservoir of oxygen.[1][2][3]
Handling "Best Practice"
  • Never return unused material to the stock bottle.

  • Always purge the headspace with inert gas before re-sealing.[1][2][3]

  • Avoid using metal spatulas if possible (use glass or plastic), as trace iron/transition metals can catalyze radical formation.[1][3]

Part 3: Troubleshooting & Rescue (Q&A)

Q1: My sample has turned into a solid white mass or has white crystals suspended in it. Is it ruined?

A: Not necessarily. The white solid is likely 3,5-dimethyl-4-propoxybenzoic acid .[1][2][3] Because the oxidation product is an acid and your product is a neutral aldehyde, they can be easily separated using a basic wash.

Q2: How do I purify oxidized material? (Rescue Protocol)

Use this Acid-Base Extraction method to restore purity >98%.[1][2][3]

Materials:

  • Diethyl ether or Ethyl Acetate (solvent)[3][4]

  • 10% Sodium Carbonate (Na₂CO₃) aqueous solution (Base)[3]

  • Brine (Saturated NaCl)[3]

  • Magnesium Sulfate (MgSO₄) (Drying agent)[3]

Step-by-Step Protocol:

  • Dissolve: Dissolve the crude/oxidized material in the organic solvent (approx. 10 mL solvent per gram of material).[2][3]

  • Wash (Extract Acid): Transfer to a separatory funnel. Wash with 10% Na₂CO₃ solution (2 x 10 mL).[2][3]

    • Mechanism:[1][2][3][5] The base reacts with the benzoic acid impurity to form sodium benzoate (water-soluble).[2][3][4] The aldehyde remains in the organic layer.[1][2][3]

  • Rinse: Wash the organic layer with distilled water (1 x 10 mL) followed by brine (1 x 10 mL) to remove residual base.[2][3]

  • Dry: Collect the organic layer and dry over anhydrous MgSO₄ for 10 minutes.

  • Filter & Evaporate: Filter off the solid drying agent and remove the solvent under reduced pressure (Rotavap).[2][3]

  • Verify: Check NMR/HPLC. The aldehyde peak (approx.[2][3] 9.8-10.0 ppm in ¹H NMR) should be clean, and the acid peak (broad singlet >11 ppm) should be gone.[1][3]

Q3: Can I add stabilizers?

A: Yes, if your downstream application permits.[1][2][3]

  • BHT (Butylated Hydroxytoluene): Adding 0.1% - 0.5% w/w BHT acts as a radical scavenger.[1][2][3] It sacrifices itself to stop the chain reaction.[3]

  • Note: You must record this addition, as BHT can interfere with certain catalytic reactions or precise analytical assays later.

Part 4: Decision Tree for Handling

Use this workflow to determine the immediate action required for your sample.

DecisionTreeCheckInspect MaterialVisualVisual Appearance?Check->VisualClearClear Oil / Uniform SolidVisual->ClearNo changeCloudyCloudy / White Crust / Solid PrecipitateVisual->CloudyOxidation signsAction1Proceed with Experiment.(Purge with Ar before storage)Clear->Action1Action2Perform Acid-Base Wash(See Protocol above)Cloudy->Action2

Figure 2: Workflow for assessing material integrity before synthesis.

References

  • Mechanism of Autoxidation: Sankar, M. et al.[1][2][3] "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol."[2][3] Nature Communications, 2014.[3] Link[3]

  • General Handling of Air-Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Link

  • Purification of Benzaldehyde Derivatives: BenchChem Technical Support. "Purification of Reaction Mixtures Containing Benzaldehyde." Link

  • Chemical Safety & Toxicology: Fisher Scientific Safety Data Sheet. "4-[3-(Dimethylamino)propoxy]benzaldehyde." Link

Removing unreacted 1-bromopropane from 3,5-Dimethyl-4-propoxybenzaldehyde product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,5-Dimethyl-4-propoxybenzaldehyde

Welcome to the technical support guide for the purification of 3,5-Dimethyl-4-propoxybenzaldehyde, a common intermediate in pharmaceutical and specialty chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a frequent challenge encountered after the Williamson ether synthesis: the removal of unreacted 1-bromopropane. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you achieve the desired purity for your final product.

Troubleshooting Guide: Selecting Your Purification Strategy

The first step in any purification is to assess the nature of your crude product and define the requirements for the final compound. The flowchart below provides a decision-making framework to help you select the most appropriate purification method based on the scale of your reaction, the thermal stability of your product, and the required level of purity.

Purification_Workflow start Crude Product Analysis (Post-Workup) is_solid Is the product a solid at room temperature? start->is_solid is_large_scale Reaction Scale > 5g? is_solid->is_large_scale No (It's an oil) recrystallization Recrystallization (Protocol 3) is_solid->recrystallization Yes thermal_stability Is the product thermally stable? is_large_scale->thermal_stability Yes chromatography Flash Chromatography (Protocol 2) is_large_scale->chromatography No distillation Vacuum Distillation (Protocol 1) thermal_stability->distillation Yes thermal_stability->chromatography No high_purity_note Highest Purity Achievable recrystallization->high_purity_note scale_efficiency_note Most Efficient for Scale distillation->scale_efficiency_note

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted 1-bromopropane?

Unreacted starting materials like 1-bromopropane are impurities that can interfere with subsequent reaction steps, complicate product characterization (e.g., NMR analysis), and impact the final product's safety and efficacy profile in drug development. 1-Bromopropane itself is classified as a flammable liquid and has potential health hazards, making its removal essential for product quality and safety.[1][2]

Q2: What are the key physical property differences between 1-bromopropane and 3,5-Dimethyl-4-propoxybenzaldehyde that can be exploited for separation?

The significant difference in boiling points is the most critical factor for separation. 1-bromopropane is a volatile liquid, while the aldehyde product is a high-boiling liquid or solid. This disparity makes distillation a highly effective technique.

Table 1: Comparative Physical Properties

Property1-Bromopropane3,5-Dimethyl-4-propoxybenzaldehydeRationale for Separation
Molecular Formula C₃H₇Br[3]C₁₂H₁₆O₄[4]The significant difference in size and polarity contributes to the large boiling point difference.
Molecular Weight 122.99 g/mol [2][3]224.25 g/mol [4][5]A higher molecular weight generally leads to a higher boiling point.
Boiling Point 71 °C (at 760 mmHg)[3][6]Estimated >250 °C (at 760 mmHg)¹The >180 °C difference allows for easy separation by distillation.
Appearance Colorless liquid[2][3]Pale yellow crystals or orange oil[7]If the product is solid, recrystallization is a powerful purification method.
Density 1.354 g/mL at 25 °C[3]>1 g/mL (estimated)Both are denser than water, but this property is less useful for separating them from each other.

¹Boiling point of the similar compound 4-propoxybenzaldehyde is 129-130 °C at 10 mmHg, indicating a very high boiling point at atmospheric pressure.

Q3: My reaction yield is low. What are common causes in a Williamson ether synthesis?

Low yields often stem from several factors: incomplete deprotonation of the starting phenol, side reactions like elimination (E2) of the alkyl halide, or using a non-optimal solvent.[8][9][10] Strong bases like sodium hydride in a polar aprotic solvent (e.g., DMF, THF) are crucial for complete alkoxide formation.[11] Primary alkyl halides like 1-bromopropane are ideal as they minimize the competing elimination reaction.[8][12]

Q4: Can I use a chemical method, like bisulfite extraction, to remove the 1-bromopropane?

No, this is a common misconception. Purification via bisulfite adduct formation is an excellent technique for purifying aldehydes from non-aldehyde impurities.[13][14][15] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be extracted into an aqueous layer. The unreacted 1-bromopropane would remain in the organic layer. While this is a powerful tool for purifying your final product, it does not solve the specific problem of removing the alkyl halide from the aldehyde.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the most effective purification techniques.

Protocol 1: Purification by Vacuum Distillation

This method is ideal for large-scale (>5g) purification where the product is thermally stable. The significant difference in boiling points allows for a clean separation.

  • Expertise & Experience: We use vacuum distillation to lower the boiling point of the high-boiling aldehyde, preventing potential thermal decomposition that might occur at atmospheric pressure.

  • Trustworthiness: Monitoring the temperature of the vapor (the head temperature) is a self-validating step. A stable, low temperature indicates that 1-bromopropane is distilling, while a sharp rise signals that the product is beginning to distill.

Materials:

  • Crude 3,5-Dimethyl-4-propoxybenzaldehyde oil

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Transfer the crude product oil into the round-bottom flask. Add a magnetic stir bar.

  • Applying Vacuum: Begin stirring and slowly apply vacuum. You may observe some initial bubbling as residual low-boiling solvents are removed.

  • Heating: Gently heat the flask using the heating mantle.

  • Fraction 1 (Impurity): The head temperature should stabilize around the boiling point of 1-bromopropane at the applied pressure (e.g., <30 °C at 20 mmHg). Collect this first fraction, which contains the unreacted 1-bromopropane.

  • Fraction 2 (Product): Once all the 1-bromopropane has been removed, the head temperature will drop before rising sharply. At this point, change the receiving flask to collect the pure 3,5-Dimethyl-4-propoxybenzaldehyde product.

  • Completion: Stop the distillation when only a small amount of dark, tarry residue remains in the distillation flask.

  • Characterization: Analyze the purified product by NMR or GC-MS to confirm the absence of 1-bromopropane.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for smaller scales or when very high purity is required.[16][17]

  • Expertise & Experience: The choice of eluent (solvent system) is critical. We start with a non-polar solvent (hexanes) to elute the non-polar 1-bromopropane first, then gradually increase the polarity with ethyl acetate to elute the more polar aldehyde product.

  • Trustworthiness: Thin Layer Chromatography (TLC) is used to monitor the separation in real-time. By analyzing the collected fractions by TLC, you can definitively identify which fractions contain your pure product before combining them.[16]

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (reagent grade)

  • Glass chromatography column

  • Crude product

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Analyze your crude product by TLC using a solvent system like 10% Ethyl Acetate/Hexanes to determine the R_f values of the product and impurity. The 1-bromopropane will be very non-polar and have a high R_f.

  • Packing the Column: Prepare a silica gel slurry in hexanes and carefully pack the column. Add a layer of sand on top of the silica to prevent disruption.

  • Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent, and apply it carefully to the top of the silica gel.

  • Elution:

    • Begin eluting with 100% hexanes. The non-polar 1-bromopropane will move down the column quickly.

    • Collect fractions and monitor by TLC.

    • Once the 1-bromopropane has been eluted, gradually increase the solvent polarity (e.g., to 5-10% Ethyl Acetate/Hexanes) to elute your desired aldehyde product.

  • Fraction Pooling: Based on the TLC analysis, combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 3,5-Dimethyl-4-propoxybenzaldehyde.

Protocol 3: Purification by Recrystallization

If your product is a solid, this method can yield material of very high purity by exploiting differences in solubility.[18][19][20]

  • Expertise & Experience: The key is to find a solvent (or solvent pair) in which your product is soluble when hot but insoluble when cold, while impurities remain soluble at all temperatures. A mixed solvent system like methanol/water or ethanol/hexanes is often effective for moderately polar compounds.[7][21]

  • Trustworthiness: The formation of well-defined crystals is a strong indicator of purity. The melting point of the recrystallized solid should be sharp and match the literature value.

Materials:

  • Crude solid product

  • Recrystallization solvent(s) (e.g., Methanol, Water, Hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test various solvents to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Characterization: Determine the melting point and analyze by NMR to confirm purity.

References

  • 1-Bromopropane Explained: Properties, Applications, and Sourcing Best Practices. (2025). Simson-Holland.
  • Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • 1-BROMOPROPANE - CAMEO Chemicals. NOAA.
  • Physical Properties of 1-Bromopropane-1-D1: An In-depth Technical Guide. Benchchem.
  • Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane. Benchchem.
  • 1-Bromopropane | C3H7Br | CID 7840. PubChem - NIH.
  • 1-Bromopropane 99 106-94-5. Sigma-Aldrich.
  • 3,5-Dimethoxy-4-propoxybenzaldehyde | C12H16O4 | CID 4771124. PubChem.
  • Technical Support Center: Nitration of Arom
  • The Williamson Ether Synthesis. University of Missouri–St. Louis.
  • Process for the preparation of aromatic aldehydes.
  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Elimination of Alkyl Halides. Chemistry LibreTexts.
  • Alkyl Halide Reactions: Substitutions & Elimin
  • Is it possible to purify aldehyde by column?.
  • Purification by Flash Column Chrom
  • 4-Propoxybenzaldehyde 97 5736-85-6. Sigma-Aldrich.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Chapter 8 Alkyl Halides and Elimin
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • Buy 3,5-dimethoxy-4-propoxybenzaldehyde
  • Syringa aldehyde, 4-propoxy-3,5-dimethoxy-benzaldehyde prepar
  • 4-Hydroxy-3,5-dimethylbenzaldehyde 95 2233-18-3. Sigma-Aldrich.
  • Technical Support Center: Aldehyde Purific
  • Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube.

Sources

Technical Support Center: Optimizing the Alkylation of 3,5-Dimethyl-4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the alkylation of 3,5-dimethyl-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this crucial synthetic transformation.

Introduction: The Chemistry of Alkylating a Hindered Phenol

The O-alkylation of 3,5-dimethyl-4-hydroxybenzaldehyde is a specialized application of the Williamson ether synthesis.[1][2] This reaction is fundamental in medicinal chemistry and materials science for the synthesis of a wide array of derivatives. The core of this SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks an alkyl halide or another suitable electrophile.[3][4]

However, the steric hindrance imposed by the two methyl groups ortho to the hydroxyl group, combined with the electron-withdrawing nature of the para-aldehyde group, introduces specific challenges that require careful optimization of reaction conditions to achieve high yields and purity.[5] This guide will walk you through these challenges, providing both theoretical understanding and practical, field-proven solutions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is disappointingly low. What are the primary causes and how can I improve it?

A low yield in the alkylation of 3,5-dimethyl-4-hydroxybenzaldehyde can stem from several factors, primarily incomplete deprotonation, competing side reactions, and suboptimal reaction conditions.[6][7] Let's break down the likely culprits and their solutions.

Troubleshooting Steps & Optimization:

  • Incomplete Deprotonation: The phenolic proton must be fully removed to generate the reactive phenoxide ion.

    • The Cause: An insufficiently strong base or using a stoichiometric amount of base may not drive the deprotonation to completion.[8]

    • The Solution:

      • Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be effective, for a hindered phenol like this, a stronger base such as sodium hydride (NaH) or potassium hydroxide (KOH) in a suitable solvent system is often necessary to ensure complete deprotonation.[6]

      • Stoichiometry: Use a slight excess of the base (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.

  • Suboptimal Reaction Conditions: The interplay of solvent and temperature is critical.

    • The Cause: An inappropriate solvent can reduce the nucleophilicity of the phenoxide, while an incorrect temperature can either slow the reaction to a crawl or promote side reactions.[7][9]

    • The Solution:

      • Solvent Selection: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[6] These solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion.[6] Protic solvents should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.[7]

      • Temperature Control: The reaction is typically conducted between 50-100 °C.[6][7] However, if elimination is a concern, it is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Phase Transfer Catalysis (PTC) for Enhanced Reactivity:

    • The Concept: PTC can significantly enhance reaction rates and yields, especially in biphasic systems.[10][11] A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the alkylating agent resides.[12]

    • The Benefit: This technique can lead to faster reactions, milder conditions, and improved yields.[12][13]

ParameterRecommended ConditionRationale
Base K₂CO₃, NaH, KOHEnsures complete deprotonation of the hindered phenol.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance phenoxide nucleophilicity.[6]
Temperature 50-100 °CBalances reaction rate and minimization of side reactions.[7]
Catalyst Quaternary Ammonium Salt (optional)Facilitates phase transfer for improved reactivity.[10][11][12]
Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

The formation of an alkene is a tell-tale sign that the E2 elimination pathway is competing with the desired SN2 reaction.[7][9] This is particularly prevalent when using secondary or tertiary alkyl halides.[3]

Strategies to Favor SN2 over E2:

  • Choice of Alkylating Agent: This is the most critical factor.

    • The Rule: The SN2 reaction works best with primary alkyl halides.[3][4] Secondary alkyl halides will give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[3]

    • The Action: Whenever possible, choose a synthetic route that utilizes a primary alkyl halide. For example, to synthesize an isopropyl ether, it is far better to use sodium isopropoxide and a methyl halide than sodium methoxide and an isopropyl halide.[4]

  • Reaction Temperature:

    • The Principle: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[7][9]

    • The Action: Running the reaction at a lower temperature will favor the SN2 pathway. You may need to compensate with a longer reaction time.

  • Strength and Steric Hindrance of the Base:

    • The Effect: A very strong or sterically bulky base can preferentially act as a base rather than a nucleophile, promoting elimination.[7]

    • The Action: While a strong base is needed for deprotonation, avoid excessively strong or bulky bases if elimination is a persistent issue.

Q3: My product is contaminated with a C-alkylated byproduct. How can I favor O-alkylation?

While less common for this specific substrate due to steric hindrance at the ortho positions, C-alkylation on the aromatic ring can occur, especially under certain conditions.[6][14]

Controlling O- vs. C-Alkylation:

  • Solvent Choice:

    • The Influence: The solvent plays a crucial role in directing the site of alkylation. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[6] They achieve this by solvating the cation, which increases the negative charge density on the oxygen atom of the phenoxide.[6]

    • The Contrast: Protic solvents can lead to more C-alkylation by solvating the phenoxide oxygen, making the ortho and para positions of the ring more nucleophilic.[6]

  • Nature of the Cation:

    • The Effect: Tightly associated ion pairs can favor C-alkylation. The use of potassium or cesium salts, which have larger cations, can lead to a "freer" phenoxide anion, thus promoting O-alkylation.

Experimental Protocols

General Protocol for O-Alkylation of 3,5-Dimethyl-4-hydroxybenzaldehyde

This protocol is a starting point and may require optimization based on the specific alkylating agent used.

Materials and Reagents:

  • 3,5-Dimethyl-4-hydroxybenzaldehyde

  • Alkyl halide (primary is preferred)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethyl-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Addition of Base: Carefully add anhydrous K₂CO₃ (1.5 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) to the solution. If using NaH, be cautious of hydrogen gas evolution.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using NaH, carefully quench any excess hydride with a few drops of isopropanol followed by water.

    • Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure O-alkylated product.

Frequently Asked Questions (FAQs)

  • Q: What is the underlying mechanism of the Williamson ether synthesis?

    • A: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this concerted reaction, the nucleophilic alkoxide ion attacks the electrophilic carbon of the alkyl halide from the backside, displacing the halide leaving group.[1][3]

  • Q: Why is a primary alkyl halide preferred for this reaction?

    • A: SN2 reactions are sensitive to steric hindrance.[3][6] Primary alkyl halides present the least amount of steric bulk around the reaction center, allowing for an easier backside attack by the nucleophile.[4] Secondary and tertiary alkyl halides are more sterically hindered, which slows down the SN2 reaction and allows the competing E2 elimination reaction to become more prominent.[3][9]

  • Q: Can I use an alcohol as a solvent?

    • A: It is generally not recommended to use an alcohol as a solvent for this specific reaction. Alcohols are protic solvents that can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.[7] Furthermore, the alcohol could potentially react with the alkyl halide itself under basic conditions. A polar aprotic solvent like DMF or DMSO is a much better choice.[6]

  • Q: How do I know when my reaction is complete?

    • A: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (3,5-dimethyl-4-hydroxybenzaldehyde). The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 3,5-Dimethyl-4- hydroxybenzaldehyde Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Ether O-Alkylated Product Phenoxide->Ether SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ether HalideIon Halide Ion (X⁻) Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Is Starting Material Consumed? Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Side_Products Significant Side Products? Check_SM->Side_Products Yes Optimize_Base Increase Base Equivalents Use Stronger Base (NaH, KOH) Incomplete_Reaction->Optimize_Base Optimize_Time_Temp Increase Reaction Time Increase Temperature (cautiously) Incomplete_Reaction->Optimize_Time_Temp Alkene Alkene Byproduct (E2) Side_Products->Alkene Alkene Detected C_Alkylation C-Alkylated Byproduct Side_Products->C_Alkylation C-Alkylation Detected Use_Primary_Halide Use Primary Alkyl Halide Alkene->Use_Primary_Halide Lower_Temp Lower Reaction Temperature Alkene->Lower_Temp Change_Solvent Use Polar Aprotic Solvent (DMF, DMSO) C_Alkylation->Change_Solvent

Caption: A logical workflow for troubleshooting common issues.

References

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]

  • Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Bentham Science Publishers. [Link]

  • Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. PubMed. [Link]

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. ACS Publications. [Link]

  • Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. Bentham Science Publishers. [Link]

  • Process for the alkylation of phenols.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Semantic Scholar. [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

  • Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol. ResearchGate. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Is a base necessary for a phenol O-alkylation using alkyl iodides? Reddit. [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. [Link]

  • Illustrate with examples the limitations of Williamson's synthesis fo. askIITians. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. [Link]

  • Synthesis of 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde. PrepChem.com. [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]

  • Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. PMC. [Link]

  • Help me, how increase yield in williamson ether reaction? ResearchGate. [Link]

  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. MDPI. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. ResearchGate. [Link]

Sources

Technical Support Center: Stability of 3,5-Dimethyl-4-propoxybenzaldehyde Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dimethyl-4-propoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical experimental protocols regarding the stability of this compound under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, interpret your experimental results accurately, and ensure the integrity of your work.

Introduction: Understanding the Chemical Vulnerabilities

3,5-Dimethyl-4-propoxybenzaldehyde is an aromatic aldehyde containing a sterically hindered ether linkage. This unique structure presents specific stability considerations, particularly in acidic environments. The primary points of reactivity are the aldehyde functional group and the propoxy ether linkage. While aromatic aldehydes are generally stable, the ether group is susceptible to acid-catalyzed cleavage.[1][2][3][4] Understanding the interplay of these functionalities is critical for its successful application in synthesis and formulation.

The stability of this compound is not merely an academic concern; it has significant implications in drug development, where forced degradation studies are mandatory to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6][7][8][9] This guide will walk you through the potential degradation pathways and provide you with the tools to assess the stability of 3,5-Dimethyl-4-propoxybenzaldehyde in your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3,5-Dimethyl-4-propoxybenzaldehyde in acidic conditions?

A1: The most probable degradation pathway is the acid-catalyzed cleavage of the propoxy ether bond.[1][2][3][4] This reaction involves the protonation of the ether oxygen, making it a good leaving group (propanol). The resulting carbocation on the aromatic ring is then attacked by a nucleophile present in the reaction mixture (e.g., water or the conjugate base of the acid).

Q2: What are the expected degradation products?

A2: The primary degradation product from ether cleavage would be 3,5-Dimethyl-4-hydroxybenzaldehyde and propanol . Depending on the strength of the acid and the reaction conditions, further degradation or side reactions of the aldehyde group are possible, though less likely to be the primary pathway.

Q3: How do the methyl groups at the 3 and 5 positions affect stability?

A3: The two methyl groups ortho to the propoxy group provide significant steric hindrance. This hindrance can influence the rate of acid-catalyzed ether cleavage. While electronically they are weakly activating, their steric bulk may slightly impede the approach of the proton and the subsequent nucleophilic attack, potentially making the compound more stable than its non-methylated analog, 4-propoxybenzaldehyde.

Q4: Can the aldehyde group degrade under acidic conditions?

A4: While the ether linkage is the more labile site, the aldehyde group can undergo certain reactions in the presence of strong acids, such as acetal formation if an alcohol is present as a solvent or reactant. However, significant degradation of the aldehyde itself (e.g., oxidation or reduction) is not the primary concern under typical acidic hydrolytic stress conditions unless other reagents are present.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving 3,5-Dimethyl-4-propoxybenzaldehyde in acidic media.

Problem Potential Cause Troubleshooting Steps & Explanations
Low yield or recovery of the starting material after a reaction in acidic medium. Degradation of the compound. The ether linkage is likely being cleaved.1. Reduce Reaction Temperature: Acid-catalyzed hydrolysis is temperature-dependent. Lowering the temperature can significantly slow down the degradation rate. 2. Use a Milder Acid: If the reaction chemistry allows, switch to a weaker acid or a lower concentration of the strong acid. 3. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete. 4. Protecting Groups: If the ether functionality is not involved in the desired reaction, consider protecting the aldehyde group as an acetal, which is generally more stable to acidic conditions than the ether.
Appearance of an unexpected peak in my HPLC chromatogram. Formation of a degradation product. This is likely 3,5-Dimethyl-4-hydroxybenzaldehyde.1. Co-injection with a Standard: If available, co-inject your sample with a standard of 3,5-Dimethyl-4-hydroxybenzaldehyde to confirm the identity of the peak. 2. LC-MS Analysis: Use liquid chromatography-mass spectrometry to determine the molecular weight of the impurity. The expected mass of 3,5-Dimethyl-4-hydroxybenzaldehyde is 150.17 g/mol . 3. NMR Spectroscopy: If the impurity can be isolated, ¹H NMR spectroscopy can confirm its structure. The disappearance of the propoxy signals and the appearance of a phenolic -OH signal would be indicative of the degradation product.
Inconsistent analytical results for the purity of my sample. On-column degradation or instability in acidic mobile phase. 1. Use a Buffered Mobile Phase: Employ a buffer to maintain a consistent and milder pH during HPLC analysis. 2. Optimize HPLC Method: Reduce the run time and ensure the column temperature is not excessively high. 3. Sample Preparation: Prepare samples in a neutral or slightly acidic solvent just before injection. Avoid prolonged storage of samples in highly acidic solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a typical forced degradation study to assess the stability of 3,5-Dimethyl-4-propoxybenzaldehyde under acidic conditions, following ICH guidelines.[5][6][7][8][9]

Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 3,5-Dimethyl-4-propoxybenzaldehyde

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • HPLC grade acetonitrile and water

  • A suitable buffer for the mobile phase (e.g., phosphate or acetate)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 3,5-Dimethyl-4-propoxybenzaldehyde (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Mild Acid Stress: To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl.

    • Harsh Acid Stress: To another volumetric flask, add a known volume of the stock solution and dilute with 1 M HCl.

    • Control: Prepare a control sample by diluting the stock solution with the initial solvent (e.g., acetonitrile/water).

  • Incubation:

    • Store the flasks at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage degradation of the parent compound.

  • Determine the relative retention times and peak areas of any degradation products.

  • Assess the mass balance to ensure all major degradation products are accounted for.[7]

Workflow for Forced Degradation Study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in ACN) mild Mild Acid (0.1 M HCl, 60°C) stock->mild harsh Harsh Acid (1 M HCl, 60°C) stock->harsh control Control (Solvent, 60°C) stock->control aliquots Withdraw Aliquots (0, 2, 4, 8, 24h) mild->aliquots harsh->aliquots control->aliquots neutralize Neutralize with NaOH aliquots->neutralize hplc HPLC Analysis neutralize->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products hplc->products mass_balance Assess Mass Balance hplc->mass_balance

Caption: Workflow of a forced degradation study under acidic conditions.

Protocol 2: HPLC Method for Stability Testing

Objective: To provide a starting point for an HPLC method capable of separating 3,5-Dimethyl-4-propoxybenzaldehyde from its primary degradation product, 3,5-Dimethyl-4-hydroxybenzaldehyde.

Parameter Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, and gradually increase B. A good starting point would be 70% A to 30% A over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or use a PDA detector to monitor multiple wavelengths)
Injection Volume 10 µL

Note: This method will likely need to be optimized for your specific HPLC system and to achieve the desired resolution between the parent compound and any degradation products.

Mechanistic Insights

The acid-catalyzed cleavage of the ether bond in 3,5-Dimethyl-4-propoxybenzaldehyde is expected to proceed via an SN2-like mechanism at the primary carbon of the propoxy group.

Proposed Mechanism of Acid-Catalyzed Ether Cleavage:

Sources

Validation & Comparative

A Comprehensive Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3,5-Dimethyl-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 3,5-Dimethyl-4-propoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to elucidate the underlying chemical principles governing the molecule's fragmentation under electron ionization (EI) conditions. We will explore the primary fragmentation pathways, compare them to related structures, provide a robust experimental protocol for verification, and offer insights grounded in established mass spectrometry principles.

The Structural Rationale for Fragmentation: An Overview

3,5-Dimethyl-4-propoxybenzaldehyde (Molecular Weight: 192.25 g/mol ; Monoisotopic Mass: 192.11503 Da) is a multifunctional molecule. Its behavior in an EI-MS system is not dictated by a single feature but by the interplay of its three key structural components: the aromatic aldehyde group, the n-propoxy ether linkage, and the dimethyl-substituted benzene ring. The standard 70 eV electron ionization provides sufficient energy to not only ionize the molecule but also to induce a series of predictable bond cleavages.[1] The resulting fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification and structural confirmation.

The most probable fragmentation events are driven by the formation of the most stable possible product ions and neutral losses. For this molecule, we anticipate pathways initiated at the aldehyde and propoxy groups, as these sites can readily stabilize a positive charge or participate in low-energy rearrangement reactions.

Predicted Primary Fragmentation Pathways

Upon ionization, the molecular ion ([M]•⁺) with a mass-to-charge ratio (m/z) of 192 will be formed. Aromatic aldehydes are known to produce a prominent molecular ion peak, providing a clear starting point for spectral interpretation.[2] From this parent ion, several key fragmentation routes are predicted:

Pathway I: Cleavage Adjacent to the Carbonyl Group (α-Cleavage)

Alpha-cleavage is a dominant fragmentation mode for aldehydes.[3] This involves the cleavage of a bond adjacent to the carbonyl group.

  • Loss of a Hydrogen Radical (•H): The cleavage of the aldehydic C-H bond results in a highly stable acylium ion at m/z 191 ([M-1]⁺). This peak is often a hallmark of aldehydes.[4][5]

  • Loss of the Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the carbonyl carbon leads to the loss of a formyl radical (29 Da), producing an ion at m/z 163 ([M-29]⁺).

Pathway II: Fragmentation of the Propoxy Side Chain

The n-propoxy group provides several opportunities for characteristic fragmentation events, primarily through rearrangement and direct cleavage.

  • McLafferty Rearrangement: Aldehydes and ethers with alkyl chains of at least three carbons long and containing a γ-hydrogen are susceptible to the McLafferty rearrangement.[4][6] In this case, a hydrogen atom from the central CH₂ of the propyl group is transferred to the ether oxygen via a six-membered transition state, leading to the elimination of a neutral propene molecule (CH₃CH=CH₂, 42 Da). This is a major, low-energy pathway that results in a prominent ion at m/z 150 . This fragment ion corresponds to the molecular ion of 3,5-dimethyl-4-hydroxybenzaldehyde.

  • α-Cleavage of the Ether Bond: This pathway involves the homolytic cleavage of the C-C bond alpha to the ether oxygen. The loss of an ethyl radical (•CH₂CH₃, 29 Da) results in a stable oxonium ion at m/z 163 . While this fragment is isobaric with the [M-CHO]⁺ ion, its formation via this distinct pathway contributes to the intensity of the m/z 163 peak.

Pathway III: Secondary and Subsequent Fragmentations

The primary fragment ions can undergo further decomposition, providing additional structural information.

  • Decarbonylation (Loss of CO): The acylium ion at m/z 191 ([M-1]⁺) can readily lose a neutral carbon monoxide molecule (28 Da) to form the ion at m/z 163 .[2][4] This provides a third route to the m/z 163 ion, making it a potentially significant peak in the spectrum.

  • Fragmentation of the m/z 150 Ion: The ion at m/z 150, formed via the McLafferty rearrangement, is itself a substituted benzaldehyde. It is expected to lose a hydrogen radical to form an ion at m/z 149 .

The interplay of these pathways dictates the final appearance of the mass spectrum. The relative abundance of each fragment ion depends on the stability of the ion and the activation energy of the fragmentation route.

Visualization of the Fragmentation Cascade

The following diagram illustrates the predicted fragmentation relationships for 3,5-Dimethyl-4-propoxybenzaldehyde.

G M [C12H16O2]•⁺ m/z = 192 (Molecular Ion) M_minus_1 [M-H]⁺ m/z = 191 M->M_minus_1 - •H M_minus_29_CHO [M-CHO]⁺ m/z = 163 M->M_minus_29_CHO - •CHO M_minus_42_McLafferty [M-C3H6]•⁺ m/z = 150 M->M_minus_42_McLafferty - C3H6 (McLafferty) M_minus_29_C2H5 [M-C2H5]⁺ m/z = 163 M->M_minus_29_C2H5 - •C2H5 M_minus_1_minus_28 [M-H-CO]⁺ m/z = 163 M_minus_1->M_minus_1_minus_28 - CO M_minus_150_minus_1 [C9H9O2]⁺ m/z = 149 M_minus_42_McLafferty->M_minus_150_minus_1 - •H

Caption: Predicted EI fragmentation pathways of 3,5-Dimethyl-4-propoxybenzaldehyde.

Comparative Fragmentation Analysis

To build confidence in our predicted pattern, we can compare it to the known fragmentation of simpler, structurally related molecules. This comparison helps to isolate the contribution of each functional group to the overall spectrum.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Neutral LossesRationale for Key Fragment
Benzaldehyde 106105 (-H), 77 (-CHO), 51 (-C₂H₂)The simplest aromatic aldehyde fragmentation. The phenyl cation (m/z 77) is often the base peak.[7][8]
3,5-Dimethyl-4-hydroxybenzaldehyde 150150 (M•⁺), 149 (-H)This is the expected product of the McLafferty rearrangement. Its own spectrum is simple, dominated by the M•⁺ and [M-1]⁺ ions.[9]
3,5-Dimethoxy-4-propoxybenzaldehyde 224224 (M•⁺), 182 (-C₃H₆), 181 (-C₃H₆, -H)A close structural analog. Its spectrum shows a clear loss of propene (42 Da), strongly supporting the McLafferty rearrangement as a major pathway for the propoxy group.[10]
3,5-Dimethyl-4-propoxybenzaldehyde 192192 (M•⁺), 191 (-H), 163 (-CHO or -C₂H₅ or -H-CO), 150 (-C₃H₆), 149 (-C₃H₆, -H)The predicted pattern is a composite of the behaviors above, showing characteristic aldehyde, ether, and rearrangement-driven fragmentations.

This comparative analysis demonstrates that the proposed fragmentation for our target molecule is a logical extension of well-understood principles observed in its structural components. The presence of the peak at m/z 150 would be particularly diagnostic, confirming the presence and structure of the propoxy chain.

Experimental Protocol for GC-EI-MS Analysis

This protocol outlines a self-validating system for acquiring the mass spectrum of 3,5-Dimethyl-4-propoxybenzaldehyde. The use of a standard non-polar column and typical EI conditions ensures reproducibility and allows for comparison with spectral libraries.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3,5-Dimethyl-4-propoxybenzaldehyde in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10-20 µg/mL using the same solvent.

  • Verification: Ensure the sample is fully dissolved before injection to prevent column contamination.

GC-MS Instrumentation and Conditions

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Port Temp: 250 °C Injection Vol: 1 µL Split Ratio: 20:1 Column Column Type: Agilent DB-5ms or equivalent (5% Phenyl Polysiloxane) Dimensions: 30 m x 0.25 mm x 0.25 µm Injector->Column Oven Oven Program Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Final Hold: 5 min Interface GC-MS Interface Transfer Line Temp: 280 °C Column->Interface Carrier Carrier Gas Helium Flow: 1.2 mL/min (Constant Flow) IonSource Ion Source (EI) Source Temp: 230 °C Ionization Energy: 70 eV Interface->IonSource Analyzer Mass Analyzer (Quadrupole) Scan Range: m/z 40-400 Scan Rate: 2 scans/sec IonSource->Analyzer

Caption: Recommended GC-MS workflow and parameters for analysis.

Data Analysis and Validation
  • Identify the Molecular Ion: Locate the peak at m/z 192. Check for the M+1 peak (at m/z 193) arising from the natural abundance of ¹³C. For a molecule with 12 carbons, the M+1 peak should have an intensity of approximately 13.2% (12 x 1.1%) of the M•⁺ peak.

  • Confirm Key Fragments: Identify the predicted fragment ions at m/z 191, 163, 150, and 149.

  • Calculate Neutral Losses: Verify that the mass differences between peaks correspond to the predicted neutral losses (e.g., 1, 28, 29, 42 Da).

  • Library Search (Optional): Perform a search against a commercial mass spectral library (e.g., NIST, Wiley). While an exact match is unlikely for a non-commercial compound, matches to structurally similar molecules can provide further confidence in the interpretation.

Conclusion

The fragmentation of 3,5-Dimethyl-4-propoxybenzaldehyde under electron ionization is a predictable process governed by the molecule's distinct functional groups. The resulting mass spectrum is expected to be rich in information, featuring a strong molecular ion peak at m/z 192 and characteristic fragment ions at m/z 191 ([M-H]⁺), m/z 163 ([M-C₂H₅]⁺ or [M-H-CO]⁺), and a highly diagnostic peak at m/z 150 resulting from a McLafferty rearrangement of the propoxy group. This detailed analysis, combining predictive chemistry with a robust experimental framework, provides researchers with the necessary tools to confidently identify and characterize this compound in complex matrices.

References

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies.
  • PubChem. (n.d.). 3,5-Dimethoxy-4-propoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4: Fragmentation of Aldehydes. Whitman College.
  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds (spectral analysis). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). Interpretation of mass spectra.
  • Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved from [Link]

  • MassBank. (2008, October 21). BENZALDEHYDE; EI-B; MS. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

HPLC Method Guide: Purity Analysis of 3,5-Dimethyl-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis for the High-Performance Liquid Chromatography (HPLC) purity profiling of 3,5-Dimethyl-4-propoxybenzaldehyde . As a lipophilic benzaldehyde derivative, the primary analytical challenge lies in resolving the target molecule from its polar synthetic precursor, 3,5-Dimethyl-4-hydroxybenzaldehyde , and potential oxidation byproducts (benzoic acids).

We compare two distinct chromatographic approaches:

  • Method A (The Workhorse): A C18 (Octadecyl) system focusing on hydrophobic discrimination.

  • Method B (The Specialist): A Phenyl-Hexyl system leveraging

    
    -
    
    
    
    interactions for superior resolution of the aromatic impurities.

Chemical Context & Separation Logic

To design a robust method, one must understand the analyte's behavior relative to its impurities.

  • Target Analyte: 3,5-Dimethyl-4-propoxybenzaldehyde.[1]

    • Properties: Moderate hydrophobicity (Propoxy chain), UV active (Benzaldehyde core).

  • Key Impurity (Precursor): 3,5-Dimethyl-4-hydroxybenzaldehyde.

    • Properties: More polar (Phenolic -OH), capable of hydrogen bonding.

  • Separation Mechanism:

    • C18: Separates primarily based on the alkyl chain length difference (Propoxy vs. Hydroxy).

    • Phenyl-Hexyl: Exploits the electron density differences in the aromatic ring. The phenolic impurity interacts differently with the phenyl stationary phase compared to the alkoxy-substituted target, often providing sharper peak shapes for the phenolic contaminant.

Comparative Method Analysis

Method A: The Standard C18 Approach

Best for: Routine QC, high-throughput screening, and ruggedness.

  • Column: Zorbax Eclipse Plus C18 (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Water (0.1% H₃PO₄) / Acetonitrile.

  • Mechanism: Hydrophobic interaction. The propoxy group significantly increases retention relative to the hydroxy precursor.

  • Pros: Highly reproducible, long column life, standard in most labs.

  • Cons: Phenolic precursors can exhibit tailing due to silanol interactions if the end-capping is insufficient.

Method B: The Phenyl-Hexyl "Selectivity" Approach

Best for: Complex impurity profiling, separating structural isomers, and eliminating peak tailing of phenolic precursors.

  • Column: XBridge Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol.

  • Mechanism:

    
    -
    
    
    
    stacking + Hydrophobicity. The phenyl ring in the stationary phase interacts with the
    
    
    electrons of the benzaldehyde core.
  • Pros: Superior peak symmetry for the phenolic impurity; orthogonal selectivity to C18.

  • Cons: Methanol generates higher backpressure than Acetonitrile; equilibration times may be slightly longer.

Performance Data Comparison (Representative)
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Elution Order 1. Hydroxy-Precursor2. Target (Propoxy)1. Hydroxy-Precursor2. Target (Propoxy)
Resolution (

)
~ 4.5> 6.0 (Sharper peaks)
Tailing Factor (

)
1.3 (Precursor)1.05 (Precursor)
Run Time 12 min 15 min
Backpressure Low (< 150 bar)Moderate (~ 220 bar)

Detailed Experimental Protocol

Reagents & Preparation[2][3][4]
  • Solvent A: HPLC Grade Water + 0.1% Phosphoric Acid (for UV) OR 0.1% Formic Acid (for MS).

  • Solvent B: HPLC Grade Acetonitrile (Method A) or Methanol (Method B).

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Dissolve 10 mg of 3,5-Dimethyl-4-propoxybenzaldehyde in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

Instrument Settings (Universal)
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Gradient Table (Recommended for Method A - C18)
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Equilibration
2.09010Hold Isocratic
10.01090Linear Gradient
12.01090Wash
12.19010Re-equilibration
15.09010End

Workflow Visualization

The following diagram illustrates the analytical decision-making process and workflow for purity analysis.

HPLC_Workflow Start Start: Crude Sample (3,5-Dimethyl-4-propoxybenzaldehyde) Prep Sample Preparation (Dissolve in 50:50 ACN:H2O) Start->Prep Choice Select Column Chemistry Prep->Choice MethodA Method A: C18 Column (Hydrophobic Separation) Choice->MethodA Routine QC MethodB Method B: Phenyl-Hexyl (Pi-Pi Interaction) Choice->MethodB Impurity Profiling ResultA Outcome: Fast Analysis, Moderate Tailing on Phenolic Impurity MethodA->ResultA Analysis Data Analysis (Integrate @ 254nm) ResultA->Analysis ResultB Outcome: Superior Peak Shape, High Resolution MethodB->ResultB ResultB->Analysis Decision Pass/Fail Criteria (Purity > 98%, Impurity < 0.5%) Analysis->Decision

Caption: Analytical workflow comparing C18 vs. Phenyl-Hexyl pathways for optimal purity assessment.

Troubleshooting & System Suitability

To ensure Trustworthiness and Self-Validation , every run must meet these criteria:

  • System Suitability Test (SST):

    • Resolution (

      
      ):  > 2.0 between the Precursor (Impurity) and Target peak.
      
    • Tailing Factor (

      
      ):  < 1.5 for the Target peak.
      
    • Precision: %RSD of peak area < 2.0% (n=5 injections).

  • Common Issues:

    • Peak Splitting: Often caused by dissolving the sample in 100% Acetonitrile while starting the gradient at 10% Acetonitrile. Solution: Match the diluent to the starting mobile phase conditions (e.g., 50:50).

    • Ghost Peaks: Check for "carry-over" from the propoxy-benzaldehyde, which is sticky. Solution: Add a needle wash step with 100% ACN.

References

  • SIELC Technologies. "Separation of Benzaldehyde, 3,4-diethoxy- on Newcrom R1 HPLC column." SIELC Application Notes. Accessed via sielc.com. Link

  • Royal Society of Chemistry. "Development of a HPLC-FL method to determine benzaldehyde...". RSC Advances. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4771124, 3,5-Dimethoxy-4-propoxybenzaldehyde" (Structural Analog Data). PubChem. Link

  • BenchChem. "Quantitative Analysis of 3,5-Dihydroxybenzaldehyde using HPLC." Application Note. Link

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 3,5-Dimethyl-4-propoxybenzaldehyde and its Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and quality control of aromatic compounds. We will delve into the theoretical underpinnings of the observed spectral shifts, provide a standardized experimental protocol for obtaining UV-Vis absorption spectra, and present a comparative data analysis that will aid in the prediction and interpretation of the absorption maximum (λmax) of 3,5-Dimethyl-4-propoxybenzaldehyde.

The Foundations of UV-Vis Absorption in Aromatic Aldehydes

The UV-Vis absorption spectrum of an aromatic aldehyde is primarily governed by π → π* and n → π* electronic transitions. The benzene ring and the carbonyl group of the aldehyde are the key chromophores. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the benzene ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the absorption maximum of 3,5-Dimethyl-4-propoxybenzaldehyde, we will examine the UV-Vis data of its parent molecule, benzaldehyde, and a series of substituted analogues. The data presented in the table below has been compiled from various scientific databases and publications.

CompoundStructureSubstituentsSolventλmax (nm)Reference
BenzaldehydeC₆H₅CHONoneWater248[1]
Cyclohexane241-249[2]
3,5-Dimethylbenzaldehyde(CH₃)₂C₆H₃CHOTwo methyl groups (meta)Not Specified~290[3]
3,5-Dimethoxybenzaldehyde(CH₃O)₂C₆H₃CHOTwo methoxy groups (meta)Not Specified~295-300[4][5]
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)HOC₆H₂(OCH₃)₂CHOOne hydroxyl, two methoxy groupsIsopropanol310[6]
4-PropoxybenzaldehydeCH₃(CH₂)₂OC₆H₄CHOOne propoxy group (para)Not SpecifiedN/A
3,5-Dimethyl-4-propoxybenzaldehyde (Predicted) CH₃(CH₂)₂OC₆H₂(CH₃)₂CHO Two methyl, one propoxy group Ethanol/Cyclohexane ~295 - 315 Predicted

Note: The λmax for 3,5-Dimethoxybenzaldehyde was estimated from the digitized spectrum available in the NIST WebBook.[4][5] The λmax for 4-Propoxybenzaldehyde is not explicitly available in the cited sources but is expected to be higher than that of benzaldehyde due to the electron-donating nature of the propoxy group.

Deciphering the Substituent Effects

The observed and predicted trends in the absorption maxima can be rationalized by considering the electronic effects of the substituents.

G cluster_0 Electronic Effects on λmax Benzaldehyde Benzaldehyde Alkyl_Groups Methyl Groups (3,5-) Benzaldehyde->Alkyl_Groups + Weak EDG + Small Bathochromic Shift Alkoxy_Groups Propoxy Group (4-) Benzaldehyde->Alkoxy_Groups + Strong EDG + Significant Bathochromic Shift Target_Molecule 3,5-Dimethyl-4-propoxybenzaldehyde Alkyl_Groups->Target_Molecule Combined Effect Alkoxy_Groups->Target_Molecule Combined Effect G cluster_1 UV-Vis Spectroscopy Workflow A Solvent Selection (e.g., Ethanol, Cyclohexane) B Stock Solution Preparation (e.g., 1 mg/mL) A->B C Serial Dilutions (to obtain a series of concentrations) B->C D Spectrophotometer Setup (Wavelength scan, Blanking) C->D E Sample Measurement (Acquire Absorbance Spectra) D->E F Data Analysis (Determine λmax) E->F

Sources

A Comparative Guide to Aldehyde Reactivity: The Influence of Steric Hindrance in 3,5-Dimethyl- vs. 3,5-Di-tert-butyl Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, the reactivity of a functional group is profoundly influenced by its molecular environment. For researchers and professionals in drug development, understanding these subtleties is paramount for designing efficient synthetic routes and novel molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of 3,5-dimethylbenzaldehyde and 3,5-di-tert-butylbenzaldehyde. We will move beyond simple definitions to explore the causality behind their differing behaviors, supported by established chemical principles and experimental frameworks.

The Central Question: Methyl vs. tert-Butyl at the Meta Positions

At first glance, 3,5-dimethylbenzaldehyde and 3,5-di-tert-butylbenzaldehyde appear structurally similar. Both are benzaldehyde derivatives with alkyl substituents at the meta positions, precluding any resonance effects on the carbonyl group. Both lack alpha-hydrogens, making them suitable candidates for reactions like the Cannizzaro reaction.[1][2] The critical difference lies in the nature of the alkyl groups: the compact methyl group versus the bulky tert-butyl group. This guide will demonstrate how this seemingly minor change leads to a significant divergence in reactivity, primarily through the lens of steric hindrance and secondarily through electronic effects.

Pillar 1: Deconstructing the Influencing Factors

The reactivity of the aldehyde's carbonyl group is dictated by the electrophilicity of its carbon atom; the more electron-deficient (more positive) this carbon is, the more readily it will be attacked by nucleophiles.[3] Substituents on the aromatic ring modulate this electrophilicity through two primary mechanisms.

Electronic Effects: A Subtle Inductive Push

Both methyl and tert-butyl groups are classified as electron-donating groups (EDGs).[4] They operate through an inductive effect, pushing electron density through the sigma bonds of the benzene ring towards the aldehyde group.[4] This electron donation slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[3][5]

While both groups are electron-donating, there is a subtle difference in their inductive strength. Contrary to what might be expected based on the number of alkyl groups, the tert-butyl group is considered slightly less electron-releasing than the methyl group.[6] This is attributed to factors including carbon-carbon hyperconjugation effects and the electronegativity differences between sp² and sp³ hybridized carbons.[6] From a purely electronic standpoint, this would suggest that 3,5-di-tert-butylbenzaldehyde might be marginally more reactive. However, as we will see, this minor electronic influence is overwhelmingly eclipsed by steric factors.

Steric Hindrance: The Dominant Force

Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes a chemical reaction.[7] The tert-butyl group, with its three methyl groups branching from a central carbon, is the archetypal example of a sterically demanding substituent.[7] In 3,5-di-tert-butylbenzaldehyde, these two bulky groups create a formidable "steric shield" around the molecule.

Although the substituents are at the meta-positions and not directly adjacent to the aldehyde (ortho-position), they profoundly restrict the trajectories from which a nucleophile can approach the carbonyl carbon.[8][9] This steric congestion hinders the formation of the necessary transition states for many reactions, dramatically slowing them down or preventing them altogether. The methyl groups in 3,5-dimethylbenzaldehyde are significantly smaller and exert a much weaker steric effect.

Diagram 1: Visualizing Steric Hindrance

The following diagram illustrates the comparative steric bulk around the aldehyde functional group.

G cluster_0 3,5-Dimethylbenzaldehyde cluster_1 3,5-Di-tert-butylbenzaldehyde mol1 C(=O)H Ring1 Benzene Ring mol1->Ring1 Me1 CH₃ Me2 CH₃ Ring1->Me1 meta Ring1->Me2 meta Approach1 Nucleophile Approach Approach1->mol1 mol2 C(=O)H Ring2 Benzene Ring mol2->Ring2 tBu1 -C(CH₃)₃ Block1 Steric Block tBu1->Block1 tBu2 -C(CH₃)₃ Block2 Steric Block tBu2->Block2 Ring2->tBu1 meta Ring2->tBu2 meta Approach2 Hindered Approach Approach2->mol2

Caption: Steric shielding of the aldehyde by methyl vs. tert-butyl groups.

Pillar 2: Performance in Key Organic Reactions

The interplay of these electronic and steric factors leads to predictable differences in reactivity across several classes of organic reactions.

Reaction TypeReagent(s)Expected Reactivity of 3,5-DimethylbenzaldehydeExpected Reactivity of 3,5-Di-tert-butylbenzaldehydePrimary Rationale
Wittig Reaction Ph₃P=CHRModerate to Good YieldVery Low to No YieldSteric hindrance prevents the formation of the bulky oxaphosphetane intermediate.[10][11][12]
Cannizzaro Reaction Conc. KOHFaster Reaction RateSlower Reaction RateThe rate-determining step, nucleophilic attack by OH⁻, is less sterically hindered.[1][2]
Reduction NaBH₄Fast ReductionSlow ReductionNucleophilic addition of the hydride ion is impeded by the bulky tert-butyl groups.
Oxidation KMnO₄ or CrO₃Moderate RateVery Slow RateFormation of the intermediate (e.g., manganate or chromate ester) at the carbonyl is sterically hindered.

Note: The data in this table is illustrative, representing expected outcomes based on established chemical principles.

In-Depth Focus: The Wittig and Cannizzaro Reactions

The Wittig reaction is exceptionally sensitive to steric effects.[11][13] The mechanism involves the attack of a phosphorus ylide on the carbonyl carbon to form a betaine intermediate, which then collapses into a four-membered oxaphosphetane ring.[13][14] The bulky triphenylphosphine group on the ylide, combined with the two large tert-butyl groups on the benzaldehyde, creates an insurmountable steric clash, making the formation of the required transition state highly unfavorable. Consequently, 3,5-di-tert-butylbenzaldehyde is a very poor substrate for this reaction.[10][12]

The Cannizzaro reaction , conversely, relies on the attack of a small nucleophile, the hydroxide ion (OH⁻).[1][15] While the tert-butyl groups still present a steric barrier, it is not insurmountable for a small ion. Therefore, the reaction proceeds, albeit more slowly than with 3,5-dimethylbenzaldehyde. The dominant factor differentiating their rates in this reaction is the ease of nucleophilic approach, making the less-hindered 3,5-dimethylbenzaldehyde more reactive.[16]

Diagram 2: Reaction Workflow for the Cannizzaro Reaction

This diagram outlines the key steps of this self-validating redox process.

G start Start: 3,5-Disubstituted Benzaldehyde (No α-H) + Conc. KOH step1 Step 1: Nucleophilic Attack OH⁻ attacks carbonyl carbon start->step1 step2 Formation of Tetrahedral Intermediate step1->step2 step3 Step 2: Hydride Transfer (RDS) Intermediate transfers H⁻ to a second aldehyde molecule step2->step3 Rate-Determining Step step4 Products Formed: Carboxylate Anion + Alkoxide Anion step3->step4 step5 Step 3: Proton Exchange Alkoxide is protonated by solvent (H₂O) step4->step5 end_prod Final Products: Carboxylic Acid (as salt) + Primary Alcohol step5->end_prod

Caption: Generalized workflow for the Cannizzaro disproportionation reaction.

Pillar 3: Experimental Protocols and Methodologies

To ensure trustworthiness, protocols must be self-validating. The following methodologies are based on standard, well-established procedures where product formation confirms the successful execution of the described transformation.

Protocol 1: The Cannizzaro Reaction of 3,5-Dimethylbenzaldehyde

This protocol describes a representative procedure for the base-induced disproportionation of an aldehyde lacking alpha-hydrogens.

Materials:

  • 3,5-Dimethylbenzaldehyde

  • Potassium Hydroxide (KOH) pellets

  • Deionized Water

  • Diethyl Ether

  • 2M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 8.0 g of KOH in 8 mL of deionized water. Cool the solution to approximately 20°C in an ice-water bath.

  • Addition of Aldehyde: To the cooled KOH solution, add 7.5 mL of 3,5-dimethylbenzaldehyde. Stopper the flask securely and stir the mixture vigorously for 24 hours at room temperature. The mixture will form a thick emulsion which may solidify over time.

  • Workup - Separation: After 24 hours, add 50 mL of deionized water to the reaction mixture to dissolve the potassium 3,5-dimethylbenzoate. Transfer the mixture to a separatory funnel.

  • Extraction of Alcohol: Extract the aqueous layer with three 20 mL portions of diethyl ether. The benzyl alcohol product (3,5-dimethylbenzyl alcohol) is more soluble in the ether layer. Combine the organic extracts.

  • Isolation of Alcohol: Wash the combined ether layers with a small portion of water, then dry over anhydrous MgSO₄. Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude 3,5-dimethylbenzyl alcohol.

  • Isolation of Carboxylic Acid: Cool the aqueous layer from the separatory funnel in an ice bath. Slowly and carefully acidify the solution by adding 2M HCl dropwise until the precipitation of 3,5-dimethylbenzoic acid is complete (check with pH paper).

  • Purification: Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and allow it to air dry. Recrystallization from an appropriate solvent can be performed for further purification.

Self-Validation: The successful isolation of two distinct products, an alcohol and a carboxylic acid, from a single aldehyde starting material validates the occurrence of the Cannizzaro disproportionation reaction.[17][18]

Conclusion: Steric Hindrance as the Decisive Factor

While both 3,5-dimethylbenzaldehyde and 3,5-di-tert-butylbenzaldehyde possess electron-donating alkyl groups that slightly deactivate the aldehyde function compared to benzaldehyde, the difference in their reactivity profiles is stark and decisive. The overwhelming factor is the steric hindrance imposed by the two bulky tert-butyl groups. This steric shield severely impedes the approach of nucleophiles, dramatically reducing reaction rates for processes like reduction and the Cannizzaro reaction, and often completely inhibiting reactions involving bulky reagents, such as the Wittig reaction.

For the synthetic chemist, this comparison serves as a crucial guide. 3,5-Dimethylbenzaldehyde can be treated as a moderately reactive aromatic aldehyde, amenable to a wide range of standard transformations. In contrast, 3,5-di-tert-butylbenzaldehyde must be considered a sterically hindered substrate, where reaction success is highly dependent on the use of small, unhindered reagents and potentially more forcing reaction conditions. This understanding allows for more accurate prediction of reaction outcomes and more intelligent design of synthetic strategies.

References

  • Wikipedia. (2024). Wittig reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (2024). Cannizzaro reaction. Retrieved from [Link]

  • PMC. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Retrieved from [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]

  • Cannizzaro Reaction. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Chemistry Steps. (2021). Cannizzaro Reaction. Retrieved from [Link]

  • ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2014). Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture. Retrieved from [Link]

  • Scribd. (n.d.). CHEM35.1 E7 Cannizzaro Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Bis(tert-butyl)benzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (2024). 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]

  • Reddit. (2021). effect of steric hindrance on nucleophiles. Retrieved from [Link]

  • Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Retrieved from [Link]

  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium. Retrieved from [Link]

  • ResearchGate. (2025). Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dimethylbenzaldehyde. Retrieved from [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determinants of the efficiency of photon upconversion by triplet-triplet annihilation. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition. Retrieved from [Link]

  • ResearchGate. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]

  • ResearchGate. (2015). 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. Retrieved from [Link]

  • EPA. (n.d.). 3,5-Di-tert-butylbenzaldehyde - Related Substances. Retrieved from [Link]

Sources

Lipophilicity (LogP) comparison of propoxy vs methoxy benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the lipophilicity profiles of Propoxy and Methoxy benzaldehyde derivatives. It is structured to serve researchers in medicinal chemistry and drug development.

A Comparative Technical Guide for Drug Development

Executive Summary

In the optimization of lead compounds, the modulation of lipophilicity is a critical tactic to tune bioavailability, blood-brain barrier (BBB) penetration, and metabolic stability. This guide analyzes the physicochemical shift when transitioning from a Methoxy (-OCH₃) to a Propoxy (-OCH₂CH₂CH₃) substituent on the benzaldehyde scaffold.

Key Finding: The transition from 4-methoxybenzaldehyde to 4-propoxybenzaldehyde results in a lipophilicity increase of approximately +0.5 to +0.7 LogP units . This shift moves the compound from a "highly soluble/low permeability" space toward an optimal "drug-like" lipophilicity window (LogP 2.0–3.0), significantly altering its pharmacokinetic (PK) profile without changing the core pharmacophore.

Theoretical Framework: The Alkoxy Increment

To understand the experimental data, we must first establish the theoretical basis of the lipophilicity shift.

The Methylene Contribution Rule

In homologous series, lipophilicity (expressed as LogP) typically increases linearly with alkyl chain length. The standard "methylene increment" (


) is often cited as +0.5 LogP units  per methylene group.
  • Methoxy (C1): Contains 1 methyl group attached to oxygen.

  • Propoxy (C3): Contains 1 propyl group (3 carbons).

  • Difference: 2 Methylene units (-CH₂-CH₂-).

Theoretically, the LogP increase should be


. However, in aromatic ethers, the folding of the alkyl chain back toward the aromatic ring (intramolecular hydrophobic bonding) and electronic shielding often dampen this effect, resulting in an observed increment closer to +0.35 per methylene group .
Electronic & Steric Implications

While the primary change is steric and lipophilic, the electron-donating effect (resonance) of the alkoxy group remains similar. However, the propoxy group introduces significant steric bulk, potentially altering metabolic clearance rates (e.g., hindering O-dealkylation by cytochrome P450 enzymes compared to the accessible methoxy group).

Comparative Data Analysis

The following data synthesizes experimental values and high-fidelity predictive models (XLogP3) to establish the lipophilicity gradient.

Table 1: Lipophilicity Profile of Alkoxybenzaldehydes
CompoundSubstituentCarbon CountExp. LogP (LogKow)Predicted LogP (XLogP3)Solubility (Water)
4-Methoxybenzaldehyde -OCH₃C11.76 [1]1.8~4.1 g/L
4-Ethoxybenzaldehyde -OCH₂CH₃C22.23 [2]2.2~1.5 g/L
4-Propoxybenzaldehyde -OCH₂CH₂CH₃C3~2.45 *2.1 - 2.5< 0.8 g/L
4-Butoxybenzaldehyde -O(CH₂)₃CH₃C42.68 [3]2.7Insoluble

*Note: The experimental value for Propoxy is interpolated from the homologous series (Ethoxy 2.23 -> Butoxy 2.68). The XLogP3 prediction of 2.1 appears to underestimate the contribution of the propyl chain compared to experimental trends.

Data Interpretation[1][2][3]
  • Methoxy (LogP ~1.76): Falls below the ideal CNS penetration range (typically LogP > 2.0). It is highly water-soluble but may suffer from rapid renal clearance or poor passive diffusion across lipid membranes.

  • Propoxy (LogP ~2.5): Sits squarely in the "Sweet Spot" for oral bioavailability and CNS penetration (LogP 2.0–3.5). The addition of the propyl chain decreases water solubility by approximately 5-fold, necessitating different formulation strategies (e.g., lipid-based carriers).

Visualizing the Decision Matrix

The following diagram illustrates the decision logic when choosing between Methoxy and Propoxy derivatives based on ADME requirements.

SAR_Decision_Tree Start Lead Optimization: Alkoxy-Benzaldehyde Scaffold Check_LogP Current LogP Status? Start->Check_LogP Low_LogP LogP < 1.5 (Too Hydrophilic) Check_LogP->Low_LogP Needs Increase High_LogP LogP > 3.5 (Too Lipophilic) Check_LogP->High_LogP Needs Decrease Target_CNS Target: CNS Penetration? Low_LogP->Target_CNS Choose_Methoxy Select METHOXY (Minimizes Lipophilicity) Reduces Metabolic Liability High_LogP->Choose_Methoxy Reduce LogP Target_Periphery Target: Peripheral/Systemic? Target_CNS->Target_Periphery No Choose_Propoxy Select PROPOXY (+0.7 LogP boost) Increases BBB Permeability Target_CNS->Choose_Propoxy Yes Target_Periphery->Choose_Methoxy Keep Polarity Formulation Check Solubility Constraints Choose_Propoxy->Formulation Requires Lipid Vehicle Choose_Methoxy->Formulation Aqueous Soluble

Figure 1: Strategic decision tree for selecting alkoxy chain length based on ADME goals.

Experimental Protocols (Self-Validating)

To verify these values in your specific derivative context, use the following industry-standard protocols.

The "Shake-Flask" Method (OECD 107)

This is the gold standard for direct measurement. Scope: Reliable for LogP -2 to 4.

Protocol:

  • Phase Saturation (Critical Step):

    • Mix 1-Octanol and Phosphate Buffer (pH 7.4) in a 1:1 ratio.

    • Shake for 24 hours to mutually saturate the phases.

    • Separate phases: This yields "Water-saturated Octanol" and "Octanol-saturated Water." Failure to pre-saturate causes volume shifts and errors.

  • Sample Preparation:

    • Dissolve the benzaldehyde derivative in the Water-saturated Octanol phase to a known concentration (e.g., 1 mg/mL). Measure UV absorbance (

      
      ).
      
  • Partitioning:

    • Mix the sample solution with Octanol-saturated Water in a specific ratio (e.g., 1:1, 1:2).

    • Shake gently for 30 minutes (avoid emulsions). Centrifuge at 2000g for 10 mins to separate.

  • Quantification:

    • Measure the concentration in the octanol phase (

      
      ) and/or aqueous phase (
      
      
      
      ) using UV-Vis or HPLC.
    • Validation: Mass balance check.

      
      . If recovery < 95%, the compound may be adsorbing to the glass or precipitating.
      
RP-HPLC Estimation Method (OECD 117)

Faster for screening multiple derivatives.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Methanol/Water (Isocratic 75:25) buffered to pH 7.4.

  • Calibration: Inject 5-6 reference standards with known LogP values (e.g., Toluene, Ethylbenzene, Benzaldehyde, 4-Methoxybenzaldehyde).

  • Plot: Create a calibration curve of

    
     vs. Known LogP.
    
    • 
       where 
      
      
      
      is retention time and
      
      
      is dead time (measured with Uracil or Sodium Nitrate).
  • Measurement: Inject the Propoxy derivative. Calculate its LogP from the regression line.

    • Expectation: The Propoxy derivative will elute after the Methoxy derivative due to stronger interaction with the C18 stationary phase.

Workflow Visualization: Shake-Flask Protocol

Shake_Flask_Protocol Step1 1. Pre-Saturation (Mix Octanol + Water 24h) Step2 2. Dissolve Sample in Sat. Octanol Step1->Step2 Step3 3. Equilibrium Mix Phases & Shake Step2->Step3 Step4 4. Phase Separation Centrifuge Step3->Step4 Step5 5. Analysis UV/HPLC of Phases Step4->Step5

Figure 2: Step-by-step workflow for the OECD 107 Shake-Flask method.

References

  • Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.

  • The Good Scents Company. (2023).[1] 4-Ethoxybenzaldehyde Experimental Properties.

  • GuideChem. (2024). 4-Butoxybenzaldehyde Properties and LogP Data.

  • PubChem. (2025).[2][3] 4-Propoxybenzaldehyde Compound Summary (CID 79812). National Library of Medicine.

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3,5-Dimethyl-4-propoxybenzaldehyde

[1][2][3]

Executive Summary

3,5-Dimethyl-4-propoxybenzaldehyde is an aromatic aldehyde intermediate commonly used in pharmaceutical and liquid crystal synthesis.[1][2] While often chemically stable, its aldehyde functionality renders it susceptible to auto-oxidation, and its lipophilic nature dictates specific environmental handling.[1]

Immediate Disposal Directive:

  • Primary Route: High-temperature incineration (Fuel Blending).[1][2]

  • Prohibited: Do NOT discharge into municipal sewer systems or trash.[1][2]

  • Waste Stream: Non-Halogenated Organic Solvent/Chemical Waste.[1][2]

  • Key Hazard: Combustible liquid; potential for auto-oxidation to acidic byproducts.[1][2]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactive potential. As a Senior Application Scientist, I treat this compound not just as "waste," but as a reactive entity until destroyed.

Structural Analysis for Disposal[3]
  • Aldehyde Group (-CHO): The primary instability factor.[1][2] Upon exposure to air, this oxidizes to the corresponding benzoic acid (3,5-dimethyl-4-propoxybenzoic acid).[1][2][3] While not explosive like peroxides, this reaction can be exothermic and change the pH of stored waste.

  • Propoxy Group (-OC3H7): Increases lipophilicity, making the compound toxic to aquatic life if released (high LogP).[1][2] It also contributes to the compound's combustibility.[1][2]

  • Aromatic Ring: Requires high-temperature incineration (>1000°C) for complete ring cleavage and destruction.[1][2]

Physical & Safety Data (Conservative Estimates*)
PropertyValue / ClassificationOperational Implication
Physical State Liquid (or low-melting solid)Requires leak-proof secondary containment.[1][2]
Flash Point > 90°C (Estimated)Classifies as Combustible (not highly Flammable), but contributes to fire load.[1][2]
Water Solubility Insoluble / PoorDo not flush. Will float or adhere to pipes; high aquatic toxicity potential.[1][2]
Reactivity Air-SensitiveKeep containers tightly sealed to prevent acid formation.[1][2]
RCRA Code D001 (Ignitable)If flash point < 60°C (batch dependent), otherwise General Organic Waste.[1][2]

*Note: In the absence of a batch-specific SDS, these values represent the "Safe Worst-Case" parameters for substituted benzaldehydes.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA (RCRA) standards and minimizes laboratory risk.[1][2]

Phase 1: Segregation & Preparation

Objective: Prevent cross-reactivity in the waste stream.[1][2]

  • Isolate the Stream: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1][2] Aldehydes act as reducing agents and can react violently with oxidizers.[2]

  • Select Container: Use an HDPE (High-Density Polyethylene) or Amber Glass container.[1][2]

    • Why? Amber glass protects from light, which accelerates auto-oxidation.[1][2] HDPE is resistant to organic permeation.[1][2]

  • Solvent Compatibility: If the aldehyde is in solution, ensure the solvent is compatible with the "Non-Halogenated" stream (e.g., Acetone, Methanol, Ethyl Acetate).[1]

    • Critical Check: If dissolved in Dichloromethane (DCM) or Chloroform, it MUST go to the Halogenated waste stream.[1][2]

Phase 2: Waste Transfer

Objective: Safe physical transfer.

  • Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and flame-resistant lab coat.[1][2]

  • Fume Hood Operation: Perform all transfers inside a certified fume hood to capture vapors.[1][2]

  • Liquid Transfer: Pour slowly using a funnel. Avoid splashing.

  • Solid Residue: If the material has crystallized, dissolve it in a minimal amount of acetone before adding to the liquid waste container.[1][2]

Phase 3: Labeling & Storage

Objective: Clear communication for waste handlers.

  • Labeling: Attach a hazardous waste tag immediately.[1][2]

    • Chemical Name: Write out "3,5-Dimethyl-4-propoxybenzaldehyde" (No abbreviations).

    • Constituents: List any solvents used (e.g., "70% Acetone, 30% Aldehyde").

    • Hazard Checkboxes: Check "Irritant" and "Combustible/Flammable."[1][2]

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources and direct sunlight. Cap must be tight.[1][2][4][5][6][7]

Operational Workflows (Visualized)

Diagram 1: Waste Segregation Logic

This decision tree guides the researcher to the correct waste stream, preventing dangerous incompatibilities.

WasteSegregationStartDisposal of3,5-Dimethyl-4-propoxybenzaldehydeStateCheckIs the materialPure or in Solution?Start->StateCheckSolventCheckIdentify SolventTypeStateCheck->SolventCheckIn SolutionSolidWasteSolid Waste Bin(If dry solid only)StateCheck->SolidWasteDry Solid(Rare)HalogenCheckDoes solvent containHalogens? (e.g., DCM, CHCl3)SolventCheck->HalogenCheckStreamASTREAM A:Halogenated Organic WasteHalogenCheck->StreamAYesStreamBSTREAM B:Non-Halogenated Organic Waste(Preferred for Fuel Blending)HalogenCheck->StreamBNo (e.g., Acetone, EtOH)SolidWaste->StreamBDissolve in Acetone(Best Practice)

Caption: Logic flow for determining the correct waste stream based on solvent composition.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill (10mL - 1L).

SpillResponseAlert1. ALERTNotify personnelEvacuate immediate areaPPE2. PROTECTGloves (Nitrile), Goggles,Respiratory ProtectionAlert->PPEContain3. CONTAINCircle spill withabsorbent pillowsPPE->ContainAbsorb4. ABSORBUse Vermiculite or Sand(NO Paper Towels)Contain->AbsorbCollect5. COLLECTScoop into sealablepoly-bag or bucketAbsorb->CollectLabel6. LABEL'Hazardous Waste -Spill Debris'Collect->Label

Caption: Step-by-step spill response. Note the prohibition of paper towels to prevent rapid oxidation/fire risks.[2]

Regulatory & Compliance Context

US EPA (RCRA) Classification

Under the Resource Conservation and Recovery Act (RCRA), this compound is not explicitly "P-Listed" (Acutely Toxic) or "U-Listed" (Toxic).[1][2] However, the generator is responsible for determining characteristics.

  • Characteristic Waste: Likely D001 (Ignitable) if the formulation has a flash point < 60°C.[1][2][8]

  • Disposal Code: If not ignitable, use the generic code for non-regulated organic liquids (often state-specific, e.g., TX-001 or similar).

European Waste Catalogue (EWC)[2][3]
  • Code: 07 05 04 * (Other organic solvents, washing liquids and mother liquors).[1][2]

  • Directive: Must be incinerated at an authorized facility compliant with Directive 2010/75/EU.[1][2]

Scientific Rationale for Methods

Why Incineration? Aromatic aldehydes possess high calorific value.[1][2] Disposal via Fuel Blending (mixing waste with fuel for cement kilns) is the most sustainable method.[1][2] It recovers energy while ensuring the destruction of the benzene ring, preventing environmental persistence.

Why Avoid Drain Disposal? The propoxy substituent (-OC3H7) significantly lowers water solubility.[1][2] If flushed:

  • It separates from water, forming a film.[1][2]

  • It can polymerize or oxidize in the sewer lines.[1][2]

  • It bypasses standard water treatment microbial digestion due to antimicrobial properties of benzaldehydes.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency. (2023).[1][2][7] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[2][Link][1][2]

  • PubChem. (n.d.).[1][2] Benzaldehyde Compound Summary (Analogous Reactivity Data). National Center for Biotechnology Information.[1][2] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets.[Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.